MPX-007
Description
Properties
IUPAC Name |
5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSPNTWOSSNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Delving into the Molecular intricacies: A Technical Guide to the Mechanism of Action of MPX-007 on GluN2A-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MPX-007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The following sections detail the molecular interactions, quantitative pharmacological data, experimental methodologies, and a visual representation of the signaling and experimental workflows.
Introduction to this compound and its Significance
This compound is a pyrazine-containing compound that demonstrates high potency and selectivity for GluN2A-containing NMDA receptors.[1][2][3][4] The GluN2A subunit is the most prevalent GluN2 subunit in the adult mammalian central nervous system and is implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[1] The development of selective pharmacological tools like this compound is crucial for dissecting the physiological roles of GluN2A-containing receptors and exploring their therapeutic potential.
This compound, along with its analog MPX-004, represents an advancement over earlier GluN2A-selective NAMs like TCN-201, offering improved potency, solubility, and physicochemical properties. This guide will focus on the specific actions of this compound at the molecular and cellular levels.
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data.
| Assay System | Receptor Subtype | Parameter | Value | Reference |
| HEK Cell Ca2+ Influx Assay | GluN1/GluN2A | IC50 | 27 nM | |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2A | IC50 | 143 ± 10 nM | |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2B | % Inhibition at 10 µM | ~30% | |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2C | % Inhibition at 10 µM | Ineffective | |
| Xenopus Oocyte Electrophysiology | human GluN1/GluN2D | % Inhibition at 10 µM | Ineffective |
Table 1: Potency and Selectivity of this compound at Recombinant NMDA Receptors.
| Preparation | Measurement | Effect of this compound | Reference |
| Rat Pyramidal Neurons (Primary Culture) | Whole-cell NMDA current | Inhibited ~30% of the current |
Table 2: Activity of this compound in Native Systems.
Mechanism of Action: Allosteric Modulation
This compound acts as a negative allosteric modulator of GluN2A-containing NMDA receptors. Its mechanism is believed to be similar to that of TCN-201, which involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.
Structural studies suggest that the binding of NAMs like this compound displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, destabilizing the agonist-bound conformation of the LBD heterodimer and favoring the apo-state of the GluN1 LBD. The greater efficacy of this compound compared to other similar compounds at high glycine concentrations may be due to a more significant displacement of GluN2A V783.
Figure 1: Proposed mechanism of action of this compound on the GluN1/GluN2A receptor.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Recombinant NMDA Receptor Expression in HEK293 Cells and Calcium Influx Assays
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Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in standard media and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits.
-
Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application and Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a mixture of glutamate and glycine (e.g., 3 µM each).
-
Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The resulting data is normalized to control responses and fitted to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the HEK cell calcium influx assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).
-
Electrophysiological Recording: After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).
-
Compound Application and Agonist Stimulation: Oocytes are perfused with varying concentrations of this compound followed by co-application with glutamate and glycine to elicit inward currents.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition and calculate IC50 values.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture and Function of MPX-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Given the critical role of these receptors in synaptic plasticity and their implication in various neurological disorders, this compound presents a valuable pharmacological tool for research and potential therapeutic development.
Chemical Structure and Properties
This compound, with the IUPAC name 5-(((3,4-difluorophenyl)sulfonamido)methyl)-6-methyl-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a pyrazine-containing compound.[1] Its chemical formula is C18H17F2N5O3S2, and it has a molecular weight of 453.48 g/mol .[1] The structure of this compound is an evolution of the TCN-201 scaffold, featuring a methyl group on the pyrazine nucleus which contributes to its enhanced potency.[2]
Caption: Chemical structures of TCN-201, MPX-004, and this compound.
Mechanism of Action: Negative Allosteric Modulation of GluN2A
This compound exerts its inhibitory effect on NMDA receptors through a mechanism of negative allosteric modulation, specifically targeting receptors that incorporate the GluN2A subunit.[2][3] Unlike competitive antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding event stabilizes the apo (unbound) state of the GluN1 LBD, thereby reducing the affinity of the receptor for its co-agonist, glycine. This allosteric inhibition of glycine binding ultimately leads to a decrease in receptor activation and subsequent ion flux.
The following diagram illustrates the proposed signaling pathway for this compound's inhibitory action on GluN2A-containing NMDA receptors.
Caption: Signaling pathway of this compound at the GluN2A-NMDA receptor.
Potency and Selectivity: A Quantitative Overview
This compound demonstrates high potency for GluN2A-containing NMDA receptors. The inhibitory concentration (IC50) values vary slightly depending on the experimental system.
| Experimental System | Receptor Subtype | This compound IC50 | Reference |
| HEK cells (Ca2+ influx) | GluN2A | 27 nM | |
| Xenopus oocytes (electrophysiology) | GluN2A | 143 ± 10 nM |
This compound exhibits significant selectivity for the GluN2A subunit over other GluN2 subunits. While highly selective, at higher concentrations, some activity at GluN2B-containing receptors has been observed.
| Receptor Subtype | Inhibition by this compound | Reference |
| GluN2B | Weak, concentration-dependent inhibition (~30% at 10 µM) | |
| GluN2C | Ineffective at 10 µM | |
| GluN2D | No inhibitory effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound.
HEK Cell-Based Calcium Influx Assay
This high-throughput assay is used to determine the potency of compounds that modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and co-transfected with plasmids encoding the human GluN1 and GluN2A subunits.
-
Cell Plating: Transfected cells are plated into 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Application: A range of concentrations of this compound is added to the wells.
-
Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is used to calculate the percent inhibition of the NMDA receptor response at each concentration of this compound, and the IC50 value is determined by fitting the data to a concentration-response curve.
The following diagram outlines the workflow for the HEK cell calcium influx assay.
Caption: Workflow for the HEK cell-based calcium influx assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel currents in a heterologous expression system.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and desired GluN2 subunits.
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
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Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.
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Compound and Agonist Application: A baseline current is established, and then solutions containing agonists (glutamate and glycine) with or without various concentrations of this compound are perfused over the oocyte.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the inhibitory effect of this compound and calculate the IC50.
Whole-Cell Patch-Clamp in Primary Neurons
This technique is used to study the effects of this compound on native NMDA receptors in a more physiologically relevant context.
Methodology:
-
Primary Neuron Culture: Pyramidal neurons are isolated from the cortex or hippocampus of embryonic or neonatal rats and cultured.
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Patch-Clamp Recording: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single neuron. The membrane patch is then ruptured to allow for whole-cell recording.
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Current Measurement: The neuron is voltage-clamped, and currents evoked by the application of NMDA and glycine are recorded.
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Compound Application: this compound is applied to the bath to determine its effect on the NMDA-evoked currents.
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Data Analysis: The reduction in current amplitude in the presence of this compound is quantified.
Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This ex vivo method assesses the impact of this compound on synaptic transmission in a preserved neural circuit.
Methodology:
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Slice Preparation: Acute hippocampal slices are prepared from rodent brains.
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Recording Setup: Slices are maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode is positioned to measure the fEPSP in the dendritic field.
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Baseline Recording: Stable baseline fEPSPs are recorded in response to stimulation.
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Compound Perfusion: this compound is added to the aCSF and perfused over the slice.
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Data Analysis: The change in the NMDA receptor-mediated component of the fEPSP is measured and quantified to determine the inhibitory effect of this compound on synaptic transmission.
Conclusion
This compound is a well-characterized, potent, and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its distinct mechanism of action and pharmacological profile make it an invaluable tool for dissecting the physiological and pathological roles of this specific NMDA receptor subtype. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting GluN2A-mediated neurotransmission.
References
- 1. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MPX-007: A Selective GluN2A Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, positioning it as a critical tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors. The physiological and genetic evidence linking GluN2A to various neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and epilepsy, underscores the therapeutic potential of targeting this specific receptor subtype.[1][2] this compound and its analog, MPX-004, represent a significant advancement over earlier compounds, offering improved potency and physicochemical properties for detailed in vitro and in vivo studies.[3][4][5]
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ion channel for excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A, GluN2B, GluN2C, and GluN2D), with GluN2A being the most abundant in the adult mammalian brain. The specific composition of GluN2 subunits within the NMDAR complex dictates its electrophysiological and pharmacological properties.
Genetic studies have implicated the GRIN2A gene, which encodes the GluN2A subunit, in several neuropsychiatric and developmental disorders. However, the lack of highly selective pharmacological probes has hindered the exploration of GluN2A's therapeutic potential. This compound emerged from a medicinal chemistry effort to develop potent and selective antagonists for GluN2A-containing NMDARs, building upon the scaffold of an earlier compound, TCN-201.
Discovery and Synthesis
This compound, with the chemical name 5-(((3-fluoro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)methylpyrazine-2-carboxamide, was developed as part of a novel series of pyrazine-containing GluN2A antagonists. The synthesis of this compound and its analogs originated from commercially available starting materials and involved a multi-step synthetic sequence.
Synthetic Pathway Overview
The general synthetic approach for this class of compounds involves a three-step sequence. This process begins with commercially available methyl 5-(aminomethyl)pyrazine-2-carboxylate. The synthesis proceeds through the formation of a sulfonamide bond followed by an amide coupling reaction.
Caption: Simplified workflow for the synthesis of pyrazine-containing GluN2A antagonists.
Mechanism of Action and Pharmacology
This compound acts as a negative allosteric modulator of GluN2A-containing NMDARs. This means it binds to a site on the receptor distinct from the glutamate or glycine binding sites to inhibit receptor activation.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was determined using both cell-based calcium fluorescence assays and electrophysiological recordings. In HEK cells expressing human GluN1/GluN2A receptors, this compound demonstrated potent inhibition of glutamate- and glycine-induced calcium responses. Its potency and selectivity were further confirmed in electrophysiology assays using Xenopus oocytes expressing different GluN2 subunits.
| Compound | HEK Cells (GluN2A) IC50 (nM) | Xenopus Oocytes (GluN2A) IC50 (nM) | Selectivity vs. GluN2B | Selectivity vs. GluN2C | Selectivity vs. GluN2D |
| This compound | 27 | 143 ± 10 | >70-fold | Ineffective at 10 µM | No inhibitory effect |
| MPX-004 | 79 | 198 ± 17 | >150-fold | Ineffective at 10 µM | No inhibitory effect |
| TCN-201 | ~40% inhibition | - | No activity at 50 µM | - | No inhibitory effect |
Table 1: In Vitro Potency and Selectivity of this compound and Comparators.
This compound showed weak, concentration-dependent inhibition of GluN2B-mediated currents at high concentrations (~30% block at 10 µM) in oocyte experiments, an effect not observed in the HEK cell calcium assays. It had no significant effect on GluN2C or GluN2D subunits.
Activity at Native Receptors
The efficacy of this compound and its analog MPX-004 was also evaluated on native NMDA receptors in primary neuronal cultures and brain slices.
-
In primary cultures of rat cortical neurons, maximal concentrations of this compound inhibited approximately 30% of the whole-cell current induced by NMDA and glycine.
-
In rat hippocampal slices, MPX-004 inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs).
-
Crucially, the GluN2A-selectivity at native receptors was confirmed by the lack of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice.
Caption: NMDA receptor activation and inhibition by this compound.
Physicochemical and ADME Properties
This compound was designed to have improved physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to the parent compound TCN-201, which suffered from poor solubility.
| Property | TCN-201 | MPX-004 | This compound |
| Aqueous Solubility (µM) | 1 | 30 | 51 |
| LogD at pH 7.4 | 3.1 | 2.5 | 2.5 |
| Caco-2 Permeability (A-B) (nm/s) | 23 | 24 | 18 |
| MDCK-MDR1 Efflux Ratio (B-A/A-B) | 1.1 | 28 | 37 |
Table 2: Physicochemical and In Vitro ADME Properties. (Data adapted from)
While this compound demonstrated improved solubility, it also exhibited a high P-glycoprotein (P-gp) efflux ratio, suggesting potential challenges with blood-brain barrier permeability in vivo.
Experimental Protocols
HEK Cell Calcium Mobilization Assay
-
Cell Lines: Human embryonic kidney (HEK) cells stably co-expressing human GluN1 and one of the four GluN2 subunits (A, B, C, or D).
-
Procedure: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: Cells were stimulated with glutamate and glycine (3 µM each) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Data Analysis: The resulting fluorescence, indicating intracellular calcium levels, was measured. The concentration-response curves for inhibition of the calcium response were fitted to the Hill equation to determine IC50 values.
Caption: Workflow for the HEK cell-based functional assay.
Xenopus Oocyte Electrophysiology
-
Expression System: Xenopus laevis oocytes injected with cRNAs for human GluN1 and one of the GluN2 subunits.
-
Recording: Two-electrode voltage-clamp recordings were performed to measure glutamate/glycine-induced currents.
-
Compound Application: Oocytes were exposed to varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
Data Analysis: Inhibition curves were generated to determine the IC50 values for the blockade of NMDA receptor-mediated currents.
Conclusion and Future Directions
This compound is a valuable pharmacological tool that offers high potency and selectivity for GluN2A-containing NMDA receptors. Its discovery and characterization have provided researchers with a means to dissect the specific roles of the GluN2A subunit in synaptic function and disease. While its utility as an in vitro tool is well-established, challenges related to its high P-gp efflux may limit its direct application in neuropharmacological studies requiring high brain penetration. Future research efforts may focus on structural modifications to the this compound scaffold to enhance metabolic stability and brain bioavailability, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
MPX-007: A Technical Guide to a Selective GluN2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MPX-007, a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail its pharmacological properties, the experimental methodologies used for its characterization, and the relevant signaling pathways, offering a comprehensive resource for professionals in neuroscience research and drug development.
Core Pharmacological Data
This compound is a novel pyrazine-containing compound designed as a selective pharmacological tool to investigate the physiological roles of GluN2A-containing NMDA receptors.[1][2][3] It represents a significant advancement over earlier compounds, such as TCN-201, by offering improved potency and physicochemical properties.[1][2]
Quantitative Analysis of In Vitro Potency and Selectivity
The inhibitory activity and selectivity of this compound have been rigorously assessed across various recombinant and native systems. The following tables summarize the key quantitative data from these studies.
| Compound | Assay System | Target | IC50 (nM) | Reference |
| This compound | HEK Cells (Ca2+/Fluorescence) | GluN2A | 27 | |
| MPX-004 | HEK Cells (Ca2+/Fluorescence) | GluN2A | 79 | |
| TCN-201 | HEK Cells (Ca2+/Fluorescence) | GluN2A | Incomplete Inhibition | |
| This compound | Xenopus Oocytes (Electrophysiology) | GluN2A | 143 ± 10 | |
| MPX-004 | Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 |
| Compound | Selectivity (Fold vs. GluN2A) | GluN2B | GluN2C | GluN2D | Reference |
| This compound | Estimated >70-fold | Weak inhibition at 10 µM | >10 µM | >10 µM | |
| MPX-004 | Estimated >150-fold | >30 µM | >30 µM | >30 µM |
| Compound | Property | Value | Reference |
| This compound | Aqueous Solubility (pH 7.4) | 120 µM | |
| MPX-004 | Aqueous Solubility (pH 7.4) | >150 µM | |
| TCN-201 | Aqueous Solubility (pH 7.4) | <1 µM |
Mechanism of Action
This compound acts as a negative allosteric modulator (NAM) of the NMDA receptor. Structurally similar to TCN-201, its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains. This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation. A key advantage of this compound is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.
Mechanism of this compound Action
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and effects on native receptors.
HEK Cell-Based Ca2+/Fluorescence Assay
This assay was employed to determine the IC50 values of this compound against different GluN2 subunits expressed in a controlled cellular environment.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.
-
Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Application: this compound was added at a range of concentrations to the cell plates.
-
Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.
-
Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Pharmacology of MPX-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of MPX-007, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The information presented herein is crucial for understanding its mechanism of action, selectivity, and potential as a pharmacological tool in neuroscience research.
Core Mechanism of Action
This compound functions as a highly selective antagonist of GluN2A-containing NMDA receptors.[1][2] Its mechanism of action is believed to be similar to that of its structural predecessor, TCN-201, which involves negative allosteric modulation of glycine binding to the GluN1 subunit.[3][4] This inhibitory action is functionally competitive with glycine, a co-agonist required for NMDA receptor activation.[3] By selectively targeting the GluN2A subunit, this compound provides a valuable tool for dissecting the physiological and pathological roles of this specific NMDA receptor subtype.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against GluN2A-Containing NMDA Receptors
| Assay System | Parameter | Value | Reference |
| HEK Cells (Ca²+ Influx Assay) | IC₅₀ | 27 nM | |
| Xenopus Oocytes (Electrophysiology) | IC₅₀ | 143 ± 10 nM |
Table 2: Selectivity of this compound for GluN2 Subunits
| Subunit | Assay System | Inhibition at 10 µM | Selectivity Fold (over GluN2A) | Reference |
| GluN2B | Xenopus Oocytes | ~30% | >70-fold | |
| GluN2C | Xenopus Oocytes | Ineffective | >70-fold | |
| GluN2D | Xenopus Oocytes | Ineffective | >70-fold | |
| GluN2B | HEK Cells (Ca²+ Influx Assay) | No significant inhibition | Not applicable | |
| GluN2D | HEK Cells (Ca²+ Influx Assay) | No significant inhibition | Not applicable |
Table 3: Activity of this compound in Native Systems
| Preparation | Effect | Concentration | Reference |
| Rat Cortical Neurons (Primary Culture) | ~25-30% inhibition of NMDA-activated currents | 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
HEK Cell-Based Calcium Influx Assay
-
Cell Line: Human Embryonic Kidney (HEK) cells stably co-expressing the human GluN1 and GluN2A subunits.
-
Assay Principle: Measurement of intracellular calcium concentration changes upon NMDA receptor activation using a calcium-sensitive fluorescent dye.
-
Protocol:
-
HEK cells are plated in 384-well plates.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-8).
-
Cells are stimulated with glutamate and glycine (e.g., 3 µM each) in the presence of varying concentrations of this compound.
-
The resulting fluorescence, indicative of intracellular Ca²⁺ levels, is measured using a plate reader.
-
IC₅₀ values are determined by fitting the concentration-response data to the Hill equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).
-
Assay Principle: Electrophysiological recording of ion channel activity in response to agonist application.
-
Protocol:
-
Oocytes are voltage-clamped at a holding potential of -70 mV.
-
Glutamate and glycine are applied to elicit NMDA receptor-mediated currents.
-
This compound is co-applied at a range of concentrations to determine its inhibitory effect on the evoked currents.
-
Inhibition curves are generated, and IC₅₀ values are calculated.
-
Whole-Cell Patch-Clamp Recordings in Cultured Neurons
-
Preparation: Primary cultures of rat cortical neurons maintained for 13-15 days.
-
Assay Principle: High-resolution recording of ion channel currents from a single neuron.
-
Protocol:
-
Neurons are voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (100 µM) and glycine (10 µM).
-
This compound (10 µM) is applied to quantify the inhibition of these currents.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.
Experimental Workflow for In Vitro Selectivity Screening
Caption: Workflow for determining the selectivity of this compound across NMDA receptor subtypes.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the MPX-007 Binding Site on the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the binding site and mechanism of action of MPX-007, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor. By providing a comprehensive overview of its interaction with the GluN2A subunit, this document serves as a critical resource for researchers and drug developers working on novel therapeutics targeting the glutamatergic system.
The Allosteric Binding Pocket of this compound
This compound, along with its analogs TCN-201 and MPX-004, targets a specific negative allosteric modulatory site on the NMDA receptor.[1] Crystal structure analysis has revealed that this binding site is located at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2] This strategic location allows this compound to effectively influence the receptor's function without directly competing with the binding of the primary agonists, glutamate and glycine.
The interaction of this compound with this pocket stabilizes an inactive conformation of the NMDA receptor.[1] Specifically, it modulates the affinity of the GluN1 subunit for its co-agonist, glycine.[1][3] By reducing glycine's ability to bind, this compound prevents the conformational changes necessary for channel opening and subsequent ion influx, leading to a reduction in neuronal excitation.
Quantitative Analysis of this compound Binding and Activity
The potency and selectivity of this compound have been characterized across various experimental platforms. The following tables summarize the key quantitative data, providing a comparative overview of its inhibitory activity.
| Cell Line | Agonists | IC50 | Reference |
| HEK cells | Glutamate and Glycine (3 µM each) | 27 nM |
Table 1: Potency of this compound in HEK Cells.
| Expression System | Receptor Subtype | IC50 | Fold Selectivity (vs. GluN2A) | Reference |
| Xenopus oocytes | GluN1/GluN2A | 143 ± 10 nM | - | |
| Xenopus oocytes | GluN1/GluN2B | >10 µM (weak inhibition) | >70-fold | |
| Xenopus oocytes | GluN1/GluN2C | Ineffective at 10 µM | >70-fold | |
| Xenopus oocytes | GluN1/GluN2D | Ineffective at 10 µM | >70-fold |
Table 2: Selectivity of this compound for GluN2A-Containing NMDA Receptors.
Inhibition by this compound is also sensitive to the concentration of the co-agonist glycine. The IC50 of this compound increases by 3.2-fold when the glycine concentration is raised from 3 µM to 30 µM. However, even at high glycine concentrations (300 µM), this compound can achieve nearly complete inhibition (95% ± 1%).
Experimental Protocols
The characterization of this compound's interaction with the NMDA receptor has been achieved through a combination of electrophysiological and cell-based functional assays. The following are detailed methodologies for key experiments.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This technique is employed to measure the ion flow through NMDA receptors expressed on the surface of Xenopus oocytes and to assess the inhibitory effect of compounds like this compound.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two glass microelectrodes, filled with a high-potassium solution, are inserted into the oocyte to clamp the membrane potential.
-
The oocyte is exposed to a solution containing glutamate and glycine to activate the NMDA receptors, and the resulting inward current is measured.
-
To determine the inhibitory effect, oocytes are pre-incubated with varying concentrations of this compound before the application of the agonists.
-
-
Data Analysis: The inhibition of the NMDA receptor-mediated current by this compound is measured, and IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Ca2+ Fluorescence Assay in HEK Cells
This high-throughput assay measures the influx of calcium through activated NMDA receptors in a mammalian cell line.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and co-transfected with plasmids encoding the GluN1 and GluN2A subunits.
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Cells are incubated with varying concentrations of this compound.
-
Receptor Activation and Signal Detection:
-
The cells are stimulated with a solution containing glutamate and glycine.
-
The resulting increase in intracellular calcium, due to influx through the NMDA receptors, leads to an increase in the fluorescence of the dye.
-
The fluorescence intensity is measured using a plate reader.
-
-
Data Analysis: The inhibition of the calcium response by this compound is quantified, and IC50 values are determined from concentration-response curves.
Whole-Cell Patch-Clamp Recordings in Primary Neurons
This technique allows for the study of this compound's effect on native NMDA receptors in a more physiologically relevant context.
Methodology:
-
Primary Neuron Culture: Cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured for several days to allow for maturation and synapse formation.
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a single neuron to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage.
-
-
NMDA Receptor Current Isolation: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. Other synaptic currents are typically blocked pharmacologically.
-
Compound Application: The effect of this compound is assessed by applying it to the bath solution and measuring the change in the NMDA-evoked current.
-
Data Analysis: The percentage of inhibition of the NMDA receptor current by this compound is calculated.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of NMDA receptor modulation by this compound and a typical experimental workflow for its characterization.
References
- 1. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of GluN2A-Containing NMDA Receptors by MPX-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric modulation of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors by the selective negative allosteric modulator (NAM), MPX-007. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the compound's mechanism of action and experimental workflows.
Core Quantitative Data
The following tables summarize the potency and selectivity of this compound in inhibiting GluN2A-containing NMDA receptors across different experimental platforms.
Table 1: Potency (IC₅₀) of this compound on NMDA Receptor Subtypes in HEK293 Cells
| Compound | GluN2A (nM) | GluN2B | GluN2D |
| This compound | 27 | No Inhibition | No Inhibition |
Data from Ca²⁺ fluorescence assays in HEK cells stimulated with glutamate and glycine.[1][2][3][4]
Table 2: Potency (IC₅₀) of this compound on NMDA Receptor Subtypes in Xenopus Oocytes
| Compound | GluN2A (nM) | GluN2B | GluN2C | GluN2D |
| This compound | 143 ± 10 | Weak, concentration-dependent inhibition (~30% at 10 µM) | No Inhibition | No Inhibition |
Data from two-electrode voltage-clamp electrophysiology recordings in Xenopus oocytes.[3]
Table 3: Comparative Potency and Glycine Sensitivity of GluN2A NAMs
| Compound | IC₅₀ at 3 µM Glycine (nM) | Fold-shift in IC₅₀ at 30 µM Glycine | Maximal Inhibition at 300 µM Glycine |
| This compound | ~200 | 3.2 | 95% ± 1% |
| TCN-201 | ~200 | Not specified, but sensitivity is higher than this compound | Markedly diminished |
| MPX-004 | ~200 | 3.8 | 71% ± 4% |
This data highlights that this compound's inhibitory effect is less sensitive to displacement by high concentrations of the co-agonist glycine compared to related compounds.
Table 4: Pharmacological Equilibrium Modeling Parameters
| Compound | KB (nM) | α (Modulation of Glycine Binding) | β (Modulation of Agonist Efficacy) |
| This compound | 1.1 | 0.00053 | 0.82 |
| TCN-201 | 42 | 0.0032 | 0.76 |
| MPX-004 | 9.3 | 0.0018 | 1.19 |
These parameters, derived from pharmacological equilibrium modeling, indicate that this compound has a high binding affinity (low KB), strongly reduces glycine binding affinity (low α), and reduces agonist efficacy (β < 1).
Mechanism of Action
This compound is a negative allosteric modulator that selectively targets NMDA receptors containing the GluN2A subunit. Its binding site is located at the interface between the ligand-binding domains (LBD) of the GluN1 and GluN2A subunits.
The binding of this compound induces a conformational change that displaces Valine 783 on the GluN2A subunit. This movement exerts a steric effect on Phenylalanine 754 of the GluN1 subunit, which in turn stabilizes the glycine-binding pocket in an "apo" or unbound-like state. By allosterically reducing the affinity of the GluN1 subunit for its co-agonist, glycine, this compound inhibits receptor activation even in the presence of glutamate. This mechanism makes the inhibitory effect of this compound sensitive to, but not completely overcome by, high concentrations of glycine.
References
- 1. researchgate.net [researchgate.net]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MPX-007 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] Given the crucial role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and memory, and their implication in various neurological and psychiatric disorders, this compound serves as a valuable pharmacological tool for investigating the specific functions of these receptors in the central nervous system.[1][4] These application notes provide a detailed protocol for utilizing this compound in electrophysiological recordings from acute brain slices, a key ex vivo preparation for studying synaptic function in a relatively intact neural circuit.
Mechanism of Action
This compound acts as a negative allosteric modulator at the GluN1/GluN2A NMDA receptor interface. It binds to a site distinct from the glutamate and glycine binding sites, reducing the channel's probability of opening in response to agonist binding. This selective inhibition allows for the pharmacological dissection of the contribution of GluN2A-containing NMDA receptors to synaptic transmission and plasticity.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and the related compound MPX-004 from studies in heterologous expression systems and native brain tissue.
Table 1: Potency of this compound and MPX-004 in HEK cells expressing NMDA receptors.
| Compound | Target | IC50 (nM) |
| This compound | GluN2A | 27 |
| MPX-004 | GluN2A | 79 |
Table 2: Potency of this compound and MPX-004 in Xenopus oocytes expressing NMDA receptors.
| Compound | Target | IC50 (nM) |
| This compound | GluN2A | 143 ± 10 |
| MPX-004 | GluN2A | 198 ± 17 |
Table 3: Inhibition of NMDA receptor-mediated currents by this compound and MPX-004 in cultured rat cortical neurons.
| Compound (at 10 µM) | Inhibition of NMDA-activated currents |
| This compound | ~25-30% |
| MPX-004 | ~25-30% |
Table 4: Effect of MPX-004 on NMDA receptor-mediated fEPSPs in rat hippocampal slices.
| Compound | Maximum Inhibition | IC50 |
| MPX-004 | ~60% | 3.4 µM |
Experimental Protocols
This section provides a detailed protocol for the preparation of acute brain slices and subsequent electrophysiological recording using this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.
Materials:
-
Animal: Sprague-Dawley rat (3-4 weeks old)
-
Solutions:
-
NMDG-based slicing solution (see Table 5)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 6)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Beakers and Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Water bath
-
Slice incubation chamber
-
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal using an approved protocol.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution to clear blood from the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Submerge the brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).
-
-
Recovery:
-
Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.
-
Table 5: NMDG Slicing Solution Composition.
| Component | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium Ascorbate | 5 |
| Sodium Pyruvate | 3 |
| MgSO4 | 10 |
| CaCl2 | 0.5 |
Table 6: aCSF for Recovery and Recording Composition.
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| MgSO4 | 1 |
| CaCl2 | 2 |
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology with this compound
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of this compound on synaptic currents.
Materials:
-
Prepared acute brain slices
-
Recording Rig:
-
Upright microscope with IR-DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
-
Solutions:
-
Recording aCSF (see Table 6)
-
Intracellular solution (see Table 7)
-
This compound stock solution (dissolved in DMSO) and working solutions
-
-
Electrodes: Borosilicate glass capillaries (3-6 MΩ resistance when filled)
Procedure:
-
Slice Placement and Perfusion:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
-
Cell Targeting and Patching:
-
Using IR-DIC optics, identify a healthy neuron in the desired brain region (e.g., pyramidal neuron in the CA1 region of the hippocampus).
-
Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Synaptic Currents:
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Use a stimulating electrode to evoke synaptic responses in the afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block of the NMDA receptor.
-
-
Application of this compound:
-
Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Record the effect of this compound on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.
-
After recording the effect, wash out the drug by perfusing with regular aCSF.
-
Table 7: K-Gluconate Based Intracellular Solution Composition.
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 4 |
| HEPES | 10 |
| EGTA | 0.3 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound at a glutamatergic synapse.
Caption: Experimental workflow for brain slice electrophysiology with this compound.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MPX-007 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] NMDA receptors are critical for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal death, implicating them in various neurological disorders.[5] The subunit composition of NMDA receptors, particularly the type of GluN2 subunit, dictates their physiological and pathological roles. This compound, with its high selectivity for GluN2A-containing receptors, offers a precise pharmacological tool to investigate the specific functions of this receptor subtype in neuronal health and disease.
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal activity, viability, and signaling pathways.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Type/System | Value | Reference |
| IC50 (GluN2A) | HEK cells expressing GluN1/GluN2A | 27 nM | |
| IC50 (GluN2A) | Xenopus oocytes expressing GluN1/GluN2A | 143 ± 10 nM | |
| Inhibition of whole-cell current | Rat pyramidal neurons in primary culture | ~30% at maximal concentrations | |
| Selectivity vs. GluN2B | Xenopus oocytes | ~70-fold | |
| Selectivity vs. GluN2C/GluN2D | Xenopus oocytes | No significant inhibition at concentrations that completely inhibit GluN2A |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures
This protocol describes the isolation and culture of primary neurons from embryonic rat or mouse brains.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection tools (sterile scissors, forceps)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain or Trypsin solution
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
50 ml and 15 ml conical tubes
-
Pipettes and sterile tips
-
37°C water bath
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/ml) or Poly-L-ornithine (10 µg/ml) overnight at 37°C. Rinse twice with sterile water and allow to dry before use.
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect out the embryonic brains and place them in ice-cold HBSS. Under a dissecting microscope, isolate the cortices or hippocampi.
-
Enzymatic Digestion: Transfer the tissue to a 15 ml conical tube and incubate in papain or trypsin solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Inactivation and Washing: Stop the digestion by adding a trypsin inhibitor and incubate for 5 minutes. Gently centrifuge the tissue, remove the supernatant, and wash the pellet with warm DMEM.
-
Trituration: Resuspend the tissue in a small volume of DMEM and gently triturate with a fire-polished Pasteur pipette or a series of decreasing-bore pipette tips until the tissue is dissociated into a single-cell suspension.
-
Cell Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated plates at a suitable density (e.g., 1,000–5,000 cells per mm²).
-
Cell Culture: After allowing the cells to adhere for a few hours in DMEM/10% FBS, replace the medium with serum-free Neurobasal medium supplemented with B-27 and GlutaMAX. Culture the neurons in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
Protocol 2: Electrophysiological Recording of NMDA Receptor Currents
This protocol is for whole-cell patch-clamp recordings from primary cortical neurons to assess the effect of this compound on NMDA-evoked currents.
Materials:
-
Primary cortical neurons (DIV 13-15)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, 10 glucose; pH 7.4
-
Internal solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 4 Na2ATP, 0.3 NaGTP; pH 7.3
-
NMDA (100 µM) and Glycine (10 µM) stock solutions
-
This compound stock solution (in DMSO, final concentration 10 µM)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a pyramidal-shaped neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply NMDA (100 µM) and glycine (10 µM) for 4 seconds to evoke an inward current.
-
After establishing a stable baseline response, co-apply this compound (10 µM) with NMDA and glycine.
-
Record the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.
Protocol 3: Assessment of Neuronal Viability and Cytotoxicity
This protocol outlines methods to evaluate the neuroprotective effects of this compound against excitotoxicity.
Materials:
-
Primary neuronal cultures (DIV 7-10)
-
NMDA or Glutamate stock solution
-
This compound stock solution
-
Cell viability and cytotoxicity assay kits (e.g., MTS, LDH, ATP-based assays)
-
Plate reader for absorbance or luminescence
Procedure:
-
Induction of Excitotoxicity: Pre-treat neuronal cultures with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100 µM) or glutamate for a short duration (e.g., 15-30 minutes).
-
Wash the cells and replace the medium with fresh culture medium containing the respective concentrations of this compound.
-
Incubate for 24 hours.
-
Assessment of Viability/Cytotoxicity:
-
MTS Assay: Measures the metabolic activity of viable cells. Add the MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. Collect the supernatant and perform the LDH assay according to the manufacturer's protocol. Measure the absorbance.
-
ATP Assay: Quantifies ATP as an indicator of metabolically active cells. Lyse the cells and measure the luminescence signal according to the manufacturer's instructions.
-
Protocol 4: Evaluation of Apoptosis
This protocol uses TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neuronal cultures on coverslips
-
Excitotoxicity induction reagents (as in Protocol 3)
-
This compound stock solution
-
TUNEL assay kit
-
Neuronal marker antibody (e.g., anti-NeuN)
-
Fluorescent secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Induce excitotoxicity in the presence or absence of this compound as described in Protocol 3.
-
After 24 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.
-
Immunostain for a neuronal marker like NeuN to identify neurons.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive neurons.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on GluN2A-containing NMDA receptors.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: MPX-007 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] These receptors are ligand-gated ion channels permeable to calcium and play a crucial role in excitatory neurotransmission in the central nervous system.[5] Dysregulation of GluN2A-containing NMDA receptors has been implicated in various neurological and psychiatric disorders. This compound offers a valuable pharmacological tool to investigate the physiological and pathological roles of these specific NMDA receptor subtypes.
Calcium imaging assays are a widely used technique to measure the influx of calcium into cells, providing a functional readout of ion channel activity. This application note provides detailed protocols for utilizing this compound in a calcium imaging assay to determine its inhibitory activity on GluN2A-containing NMDA receptors.
Signaling Pathway
NMDA receptors are activated upon concurrent binding of glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit. This binding leads to the opening of the ion channel, allowing for the influx of cations, including Ca2+, into the cell. This increase in intracellular calcium concentration can be detected by fluorescent calcium indicators. This compound acts as a negative allosteric modulator, binding to a site on the receptor to reduce the probability of channel opening, thereby inhibiting the calcium influx.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using calcium imaging assays in Human Embryonic Kidney (HEK) cells expressing GluN2A-containing NMDA receptors. The following table summarizes the key quantitative data for this compound and a related compound, MPX-004.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | GluN2A-containing NMDA Receptors | Calcium Imaging | HEK Cells | 27 | |
| MPX-004 | GluN2A-containing NMDA Receptors | Calcium Imaging | HEK Cells | 79 |
Experimental Protocols
This section provides a detailed protocol for a fluorescent calcium imaging assay to measure the inhibitory effect of this compound on GluN2A-containing NMDA receptors expressed in a recombinant cell line.
Materials
-
HEK cells stably expressing human GluN1 and GluN2A subunits
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other appropriate selection antibiotic
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
Glutamate
-
Glycine
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FDSS)
Experimental Workflow
Detailed Protocol
1. Cell Culture and Plating
-
Culture HEK-GluN1/GluN2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells and seed them into poly-D-lysine coated black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well and let the plate equilibrate to room temperature for 15-30 minutes before starting the assay.
3. Compound and Agonist Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in HBSS. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
Prepare an agonist solution containing glutamate and glycine in HBSS. The final concentrations used in the publication were 3 µM for both glutamate and glycine.
4. Calcium Imaging Assay
-
Place the cell plate into the fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Add the different concentrations of this compound (and vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 3-5 minutes) to allow the compound to interact with the receptors.
-
Agonist Addition and Kinetic Reading: Add the glutamate and glycine solution to all wells to stimulate the NMDA receptors.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium influx.
5. Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response in each well to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, if available) or background.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response.
Conclusion
This compound is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. The calcium imaging assay described here provides a robust and high-throughput method to quantify the inhibitory activity of this compound and similar compounds. This protocol can be adapted for screening new chemical entities and for further characterizing the pharmacology of NMDA receptor modulators in drug discovery and neuroscience research.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with MPX-007
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors, in patch-clamp electrophysiology experiments. The provided protocols and data will enable researchers to effectively investigate the role of GluN2A-containing NMDA receptors in various physiological and pathological processes.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] NMDARs are tetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2][3] The specific GluN2 subunit composition dictates the biophysical and pharmacological properties of the receptor. The GluN2A subunit is predominantly expressed in the adult central nervous system and its dysfunction has been implicated in several neurological and psychiatric disorders.[4][5]
This compound is a valuable pharmacological tool for isolating and studying the function of GluN2A-containing NMDARs. It acts as a negative allosteric modulator, inhibiting receptor function in a non-competitive manner with respect to the glutamate and glycine binding sites. These notes provide detailed protocols for the application of this compound in patch-clamp recordings and summarize key quantitative data from published studies.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound on NMDA receptors from various expression systems and neuronal preparations.
Table 1: Potency of this compound on GluN2A-Containing NMDA Receptors
| Preparation | Assay Type | Agonists | IC50 (nM) | Reference |
| HEK293 Cells | Ca2+ Influx | 3 µM Glutamate + 3 µM Glycine | 27 | |
| Xenopus Oocytes | Two-Electrode Voltage Clamp | Glutamate + Glycine | 143 ± 10 | |
| Recombinant diheteromeric GluN1/2A receptors | Two-Electrode Voltage Clamp | 100 µM Glutamate + 3 µM Glycine | ~200 |
Table 2: Selectivity of this compound for GluN2 Subunits
| GluN2 Subunit | Preparation | Assay Type | % Inhibition at 10 µM this compound | Reference |
| GluN2B | Xenopus Oocytes | Two-Electrode Voltage Clamp | ~30 | |
| GluN2C | Xenopus Oocytes | Two-Electrode Voltage Clamp | Ineffective | |
| GluN2D | Xenopus Oocytes | Two-Electrode Voltage Clamp | Ineffective | |
| GluN2B | Recombinant diheteromeric GluN1/2B receptors | Two-Electrode Voltage Clamp | 48 ± 3 (at 30 µM) |
Table 3: Effect of this compound on Native NMDA Receptor Currents
| Preparation | Recording Type | Agonists | This compound Concentration | % Inhibition | Reference |
| Rat Primary Cortical Neurons | Whole-Cell Patch Clamp | 100 µM NMDA + 10 µM Glycine | 10 µM | ~25-30 |
Signaling Pathway and Mechanism of Action
This compound negatively modulates the function of GluN2A-containing NMDA receptors. The binding of glutamate and co-agonist glycine to the GluN1 and GluN2 subunits, respectively, leads to a conformational change that opens the ion channel, allowing the influx of Ca2+ and Na+. This compound binds to an allosteric site on the receptor, stabilizing a closed or non-conducting state, thereby reducing the probability of channel opening and diminishing the ion flow.
Caption: Mechanism of this compound action on GluN2A-containing NMDA receptors.
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recording from cultured neurons to assess the effect of this compound on NMDA receptor-mediated currents.
Preparation of Solutions
External Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Preparation Note: Prepare 10x stock solutions and dilute to 1x on the day of the experiment. The final solution should be bubbled with 95% O2 / 5% CO2 for at least 15 minutes before use and have an osmolarity of ~290 mOsm.
Internal Solution:
-
115 mM K-Gluconate
-
4 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
40 mM HEPES
-
Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.2 µm syringe filter before use.
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch-Clamp Recording
This protocol is adapted for recording from primary cortical neurons in culture.
-
Cell Preparation: Plate primary cortical neurons on coverslips and culture for 13-15 days.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an upright microscope.
-
Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply a voltage step to a depolarized potential (e.g., +20 to +40 mV) to relieve the Mg2+ block of the NMDA receptor.
-
Locally apply a solution containing 100 µM NMDA and 10 µM glycine for a short duration (e.g., 4 seconds) to evoke an inward current.
-
Record the baseline NMDA-evoked currents.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) by adding it to the perfusion solution.
-
Allow the compound to equilibrate for several minutes.
-
Record the NMDA-evoked currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after this compound application.
-
Calculate the percentage of inhibition caused by this compound.
-
Caption: Experimental workflow for whole-cell patch-clamp recording with this compound.
Logical Relationships in Experimental Design
When designing experiments with this compound, it is crucial to consider the appropriate controls and conditions to ensure the validity of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of NMDA Receptor Antagonists in HEK Cells Using Fluo-8 and MPX-007
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory neurotransmission in the central nervous system. Their dysregulation is implicated in various neurological disorders, making them a key target for drug discovery. Human Embryonic Kidney 293 (HEK293) cells, with their low endogenous expression of ion channels and high transfectability, serve as an excellent model system for studying recombinant ion channels like the NMDA receptor.
This application note provides a detailed protocol for utilizing Fluo-8, a highly sensitive fluorescent calcium indicator, in conjunction with MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors, in a HEK cell-based assay. This combination allows for the robust and high-throughput screening of compounds targeting NMDA receptor activity by measuring changes in intracellular calcium influx.
Materials and Reagents
-
HEK293 cells (or HEK293T for higher transfection efficiency)
-
Plasmids encoding human GluN1 and GluN2A subunits of the NMDA receptor
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Fluo-8 AM
-
Pluronic® F-127
-
Probenecid (optional)
-
This compound
-
NMDA
-
Glycine
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black-wall, clear-bottom microplates
Data Summary
The following tables summarize the key specifications of the reagents and expected experimental outcomes.
Table 1: Fluo-8 Calcium Indicator Properties
| Property | Value | Reference |
| Excitation Wavelength (max) | ~490 nm | [1][2] |
| Emission Wavelength (max) | ~514 nm | [1][2] |
| Kd for Ca2+ | ~389 nM | [1] |
| Fluorescence Increase upon Ca2+ Binding | >200-fold | |
| Optimal Loading Temperature | Room Temperature or 37°C |
Table 2: this compound Activity Profile
| Parameter | Value | Cell Type | Reference |
| Target | GluN2A-containing NMDA receptors | - | |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | - | |
| IC50 | 27 nM | HEK cells expressing GluN2A-containing NMDA receptors |
Table 3: Representative Dose-Response Data for this compound in a Fluo-8 based Calcium Flux Assay
| This compound Concentration (nM) | % Inhibition of NMDA-induced Ca2+ Influx (Mean ± SD) |
| 0.1 | 5.2 ± 2.1 |
| 1 | 15.8 ± 4.5 |
| 10 | 45.3 ± 6.2 |
| 27 (IC50) | 50.0 ± 5.0 |
| 100 | 85.1 ± 3.9 |
| 1000 | 98.7 ± 1.5 |
Note: The data in Table 3 is representative and should be generated empirically following the provided protocol.
Experimental Protocols
HEK293 Cell Culture and Transfection
This protocol describes the transient transfection of HEK293 cells with plasmids encoding the GluN1 and GluN2A subunits of the NMDA receptor.
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Ensure cells reach 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 0.1-0.2 µg of each plasmid DNA (GluN1 and GluN2A, at a 1:1 ratio) into 5 µL of Opti-MEM™.
-
In a separate tube, dilute 0.3-0.6 µL of Lipofectamine® 3000 into 5 µL of Opti-MEM™.
-
Combine the diluted DNA and Lipofectamine® solutions and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 10 µL of the transfection complex to each well and gently mix.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for receptor expression.
Fluo-8 AM Loading and Calcium Flux Assay
This protocol details the loading of transfected HEK293 cells with Fluo-8 AM and the subsequent measurement of NMDA-induced calcium influx in the presence of this compound.
Protocol:
-
Prepare Fluo-8 AM Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-8 AM in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Fluo-8 Loading Buffer: On the day of the experiment, prepare a 2X Fluo-8 loading buffer. For a final in-well concentration of 4-5 µM Fluo-8 AM, dilute the stock solution in HBSS containing 0.04% Pluronic® F-127. Probenecid (1-2.5 mM final concentration) can be included to prevent dye leakage, but its potential effects on cell health should be considered.
-
Cell Loading:
-
Remove the growth medium from the wells containing the transfected HEK293 cells.
-
Add 100 µL of the 2X Fluo-8 loading buffer to each well.
-
Incubate at 37°C or room temperature for 30-60 minutes. Fluo-8 is less temperature-dependent than other calcium indicators.
-
-
Wash Step (Optional but Recommended): For medium-removal assays, gently remove the loading buffer and wash the cells once with 100 µL of HBSS. For no-wash assays, proceed directly to the next step.
-
Compound Addition: Add 20 µL of varying concentrations of this compound (prepared in HBSS) to the respective wells. Include a vehicle control (DMSO in HBSS). Incubate for 10-20 minutes at room temperature.
-
NMDA Receptor Stimulation and Signal Detection:
-
Set up a fluorescence plate reader (e.g., FLIPR®, FlexStation®) to measure fluorescence at Ex/Em = 490/525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of a pre-prepared NMDA/glycine solution (e.g., final concentrations of 100 µM NMDA and 10 µM glycine in HBSS) to each well to stimulate calcium influx.
-
Continuously record the fluorescence signal for 1-3 minutes.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the baseline fluorescence (F0), or as ΔF/F0 = (F - F0) / F0.
-
The peak fluorescence response following agonist addition is used to determine the extent of calcium influx.
-
To determine the inhibitory effect of this compound, normalize the peak fluorescence response in the presence of the compound to the response of the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Inhibition of NMDA Receptor-Mediated Calcium Influx
Caption: this compound inhibits NMDA receptor-mediated calcium influx.
Experimental Workflow for Screening NMDA Receptor Antagonists
Caption: Workflow for antagonist screening using Fluo-8.
Logical Relationship of Reagents and Cellular Components
Caption: Interplay of components in the calcium flux assay.
References
Application Note: A Protocol for Studying Synaptic Transmission with MPX-007
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for utilizing MPX-007, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity and their implication in various neurological and psychiatric disorders, this compound serves as a valuable pharmacological tool for dissecting the function of these specific receptor subtypes in synaptic transmission.[1][2] This guide covers the mechanism of action of this compound, quantitative data on its potency and selectivity, and detailed protocols for its application in common experimental paradigms, including heterologous expression systems and native neuronal preparations.
Introduction to this compound
This compound is a pyrazine-containing compound that selectively inhibits GluN2A-containing NMDA receptors.[1][3] Unlike competitive antagonists that bind to the glutamate or glycine sites, this compound acts as a negative allosteric modulator, offering a distinct mode of inhibition. Its high selectivity for the GluN2A subunit over other GluN2 subtypes (GluN2B, GluN2C, and GluN2D) allows for the precise pharmacological isolation of GluN2A-mediated synaptic events.[3] This makes it a superior tool compared to less selective antagonists for studying the specific physiological and pathological roles of GluN2A-containing receptors.
Mechanism of Action
This compound negatively modulates GluN2A-containing NMDA receptors. The canonical activation of an NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit). This dual binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, allows for the influx of cations, most notably Calcium (Ca²⁺), which triggers downstream signaling cascades. This compound is believed to bind to a site on the GluN2A subunit, which allosterically reduces the probability of channel opening, thereby inhibiting ion flux even in the presence of agonists.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MPX-007 in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and receptors. Its large size facilitates the microinjection of exogenous cRNA and subsequent electrophysiological recordings, making it an ideal system for studying the pharmacological properties of compounds like MPX-007. This compound is a novel antagonist that demonstrates high selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] These application notes provide detailed protocols for the use of this compound in Xenopus oocytes, enabling researchers to investigate its inhibitory effects on GluN2A-containing NMDA receptors.
Data Presentation: this compound Inhibition of NMDA Receptors in Xenopus Oocytes
The following table summarizes the quantitative data on the inhibitory activity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology.
| Receptor Subtype | Compound | IC50 (nM) | Number of Oocytes (n) | Notes |
| GluN1/GluN2A | This compound | 143 ± 10 | 4 | High potency inhibition.[4][5] |
| GluN1/GluN2B | This compound | >10,000 | - | Weak, concentration-dependent inhibition (~30% at 10 µM). |
| GluN1/GluN2C | This compound | >10,000 | - | Ineffective at concentrations up to 10 µM. |
| GluN1/GluN2D | This compound | >10,000 | - | Ineffective at concentrations up to 10 µM. |
Signaling Pathway: this compound Antagonism of NMDA Receptors
This compound acts as a selective antagonist at the GluN2A subunit of NMDA receptors. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor normally leads to the opening of its ion channel, allowing the influx of Ca²⁺ and Na⁺ ions. This influx is a critical step in excitatory neurotransmission and synaptic plasticity. This compound inhibits this process by binding to GluN2A-containing receptors and preventing channel opening.
Figure 1: this compound inhibitory pathway at the GluN2A-containing NMDA receptor.
Experimental Protocols
The following protocols outline the key steps for expressing NMDA receptors in Xenopus oocytes and performing electrophysiological recordings to assess the inhibitory effects of this compound.
Preparation of Xenopus Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog and surgically remove a portion of the ovary. Place the ovarian lobes in a calcium-free oocyte Ringer's solution (OR-2).
-
Defolliculation: Tease the ovarian lobes into small clumps of oocytes. Incubate the oocytes in a collagenase solution (e.g., 2 mg/mL in OR-2) with gentle agitation for 1-2 hours to remove the follicular layer.
-
Washing and Selection: Wash the oocytes thoroughly with ND96 solution to remove collagenase and cellular debris. Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Incubation: Maintain the selected oocytes in an incubator at 14-17°C in ND96 solution supplemented with antibiotics.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize capped cRNAs for human GluN1 and the desired GluN2 subunit (e.g., GluN2A, GluN2B) from linearized cDNA templates using an in vitro transcription kit.
-
cRNA Mixture: Prepare a mixture of GluN1 and GluN2 cRNAs, typically at a 1:1 or 1:2 ratio, to ensure the formation of functional heteromeric receptors.
-
Microinjection: Using a microinjection setup, inject approximately 24-46 nL of the cRNA mixture into the cytoplasm of each oocyte.
-
Post-injection Incubation: Incubate the injected oocytes for 2-4 days at 14-17°C to allow for receptor expression on the plasma membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is designed to measure the ion currents flowing through the expressed NMDA receptors in response to agonist application and the inhibitory effect of this compound.
-
Electrode Preparation: Pull glass capillary electrodes and backfill them with a 3 M KCl solution. The electrodes should have a resistance of approximately 1 MΩ.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impaling the Oocyte: Carefully impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV using a TEVC amplifier.
-
Agonist Application: Apply a solution containing the NMDA receptor agonists, glutamate and glycine (e.g., 100 µM glutamate and 10 µM glycine), to elicit an inward current.
-
This compound Application: To determine the IC50, expose the oocyte to increasing concentrations of this compound (e.g., from 10 nM to 10 µM) in the presence of the agonists. Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
Data Analysis: Measure the peak current amplitude at each this compound concentration. Normalize the responses to the control current (agonists alone) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for assessing this compound activity in Xenopus oocytes.
Conclusion
The Xenopus oocyte expression system provides a reliable and efficient method for characterizing the pharmacology of novel compounds targeting ion channels. The protocols and data presented here serve as a comprehensive guide for researchers utilizing this system to study the selective inhibitory effects of this compound on GluN2A-containing NMDA receptors. This information is valuable for further investigation into the therapeutic potential of targeting specific NMDA receptor subtypes in various neurological and psychiatric disorders.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Troubleshooting & Optimization
troubleshooting MPX-007 solubility issues in ACSF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GluN2A-selective antagonist, MPX-007. The following information addresses common solubility issues encountered when preparing this compound in Artificial Cerebrospinal Fluid (ACSF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound directly into my ACSF solution. What am I doing wrong?
A1: Direct dissolution of this compound in aqueous solutions like ACSF is not recommended due to its limited aqueous solubility. Like many small molecule inhibitors, this compound is a lipophilic compound. To achieve the desired concentration in ACSF, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for creating an this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO at high concentrations.
Q3: After making a DMSO stock, my ACSF solution becomes cloudy or shows precipitation upon adding the this compound stock. What should I do?
A3: This indicates that the final concentration of this compound in your ACSF is still exceeding its solubility limit, or the final concentration of DMSO is too high, causing the compound to crash out of solution. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your ACSF is kept to a minimum, ideally below 0.1%. High concentrations of DMSO can have independent biological effects and can also affect the solubility of other components in your ACSF.
-
Vortexing/Mixing: When adding the DMSO stock to the ACSF, ensure vigorous and immediate mixing. This can be achieved by vortexing or rapidly pipetting. Add the stock solution dropwise to the ACSF while it is being stirred.
-
Sonication: Gentle sonication in a bath sonicator for a few minutes can help to disperse the compound and facilitate dissolution.
-
Warming the ACSF: Gently warming the ACSF to 30-37°C before adding the this compound stock can increase the solubility. Ensure the temperature is appropriate for your experimental preparation and does not degrade other ACSF components.
-
Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in ACSF. Consider using a lower final concentration of the compound in your experiments.
Q4: What are the known solubility and physicochemical properties of this compound?
A4: this compound was developed to have improved physicochemical properties, including greater solubility, compared to its precursors like TCN-201 and MPX-004.[2][3] A summary of its properties is provided in the table below.
Quantitative Data Summary
| Property | TCN-201 | MPX-004 | This compound |
| Solubility (µM) | < 1 | 18 | 43 |
| logP | 3.3 | 2.9 | 2.8 |
| H-bond donors | 3 | 2 | 2 |
| Polar Surface Area (PSA) | 160 | 151 | 151 |
| This data is derived from Volkmann et al., 2016 and is based on solubility determined by HPLC after initial dissolution in DMSO and addition to saline.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (Molecular Weight: 453.48 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes
Procedure:
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Weigh out 4.54 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication can be used if necessary.
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Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Concentration of this compound in ACSF
Materials:
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10 mM this compound in DMSO stock solution
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Freshly prepared and filtered ACSF, bubbled with 95% O2 / 5% CO2
Procedure:
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Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
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Calculate the volume of the 10 mM stock solution needed. For a 10 µM final concentration in 10 mL of ACSF, you would need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
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While vigorously vortexing or stirring the ACSF, slowly add the calculated volume of the this compound DMSO stock.
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Continue to mix the solution for another 30-60 seconds to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in ACSF.
Caption: this compound's mechanism of action on the NMDA receptor.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Technical Support Center: Optimizing MPX-007 Concentration to Avoid Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of MPX-007, a selective GluN2A-containing NMDA receptor antagonist, to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] It is used as a pharmacological tool to study the physiology and pathological roles of GluN2A-containing NMDA receptors.[1]
Q2: What are the known on-target potencies of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for GluN2A-containing NMDA receptors has been determined in different experimental systems. In HEK cells expressing GluN2A, the IC50 is approximately 27 nM. In Xenopus oocytes, the IC50 is around 143 nM.
Q3: What are the known off-target effects of this compound?
A3: At higher concentrations, this compound can exhibit off-target activity. It shows weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors, blocking approximately 30% of the current at a concentration of 10 µM. Its analog, MPX-004, at 1 µM showed minor inhibition (27-35%) of 5-HT1B, 5-HT2A, and EP4 receptors in a screening panel. It is crucial to consider the potential for other, uncharacterized off-target effects, especially at higher concentrations.
Q4: How can I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration will depend on your specific experimental system (e.g., cell line, tissue slice, in vivo model) and the desired level of target engagement. It is recommended to perform a dose-response curve to determine the minimal concentration that achieves the desired on-target effect while minimizing the risk of off-target interactions.
Q5: What are some general strategies to minimize off-target effects of small molecules like this compound?
A5: General strategies include:
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Use the lowest effective concentration: Based on thorough dose-response studies.
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Employ control compounds: Use a structurally related but inactive compound to differentiate on-target from off-target effects.
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Use multiple readouts: Assess both proximal target engagement and downstream functional consequences.
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Consider the experimental context: Factors like protein expression levels and the presence of interacting partners can influence off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides steps to investigate and mitigate potential off-target effects.
| Observation | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of this compound. | 1. Confirm On-Target Engagement: Perform a target engagement assay (e.g., cellular thermal shift assay) to verify that this compound is binding to GluN2A at the concentrations used. 2. Dose-Response Comparison: Compare the concentration at which the unexpected phenotype is observed with the known IC50 for GluN2A. A large discrepancy may suggest an off-target effect. 3. Use a Structurally Unrelated GluN2A Antagonist: If a different GluN2A antagonist does not replicate the phenotype, it is likely an off-target effect of this compound. |
| Cellular toxicity at concentrations required for GluN2A inhibition. | Off-target toxicity. | 1. Counter-Screening: Test this compound in a cell line that does not express GluN2A. If toxicity persists, it is likely due to off-target effects. 2. Rescue Experiment: Overexpress GluN2A in the cells. If this does not rescue the cells from toxicity, it points towards an off-target mechanism. |
| Discrepancy between biochemical and cellular assay results. | Differences in experimental conditions (e.g., ATP concentration, presence of other proteins). | 1. Optimize Assay Conditions: Ensure that the conditions of your cellular assay are as close as possible to the physiological environment. 2. Verify Target Expression: Confirm the expression level of GluN2A in your cellular model. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay System | IC50 (nM) | Notes |
| GluN2A | HEK Cells (Ca2+ influx) | 27 | Primary on-target activity. |
| GluN2A | Xenopus Oocytes (electrophysiology) | 143 | |
| GluN2B | Xenopus Oocytes (electrophysiology) | >10,000 | Weak inhibition (~30%) observed at 10 µM. |
| GluN2C | Xenopus Oocytes (electrophysiology) | >10,000 | No significant inhibition at 10 µM. |
| GluN2D | Xenopus Oocytes (electrophysiology) | >10,000 | No significant inhibition at 10 µM. |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a Calcium Influx Assay
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Cell Culture: Culture HEK293 cells stably expressing human GluN1 and GluN2A subunits.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO), and then dilute in the assay buffer.
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Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Incubate the cells with the different concentrations of this compound for a predetermined amount of time.
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Stimulation: Stimulate the cells with a fixed concentration of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.
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Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
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Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects using a Counter-Screening Assay
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Cell Line Selection: Choose a cell line that does not endogenously express the GluN2A subunit of the NMDA receptor.
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Cytotoxicity Assay: Treat the GluN2A-negative cells with a range of this compound concentrations, including those that are effective in your primary assay.
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Viability Measurement: After a suitable incubation period (e.g., 24-72 hours), assess cell viability using a standard method such as MTT, CellTiter-Glo, or live/dead staining.
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Data Analysis: Compare the viability of the this compound-treated cells to vehicle-treated controls. Significant toxicity in the absence of the primary target suggests off-target effects.
Visualizations
Caption: this compound antagonizes the GluN2A subunit of the NMDA receptor, blocking ion influx.
Caption: A logical workflow to troubleshoot and identify potential off-target effects.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: MPX-007 and GluN2B Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MPX-007 on the GluN2B subunit of the NMDA receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit.[1][2] It functions by inhibiting the activity of these specific receptors.
Q2: Does this compound have any effect on GluN2B-containing NMDA receptors?
Yes, there is evidence of weak, concentration-dependent off-target effects on GluN2B-containing NMDA receptors.[1][3]
Q3: How significant is the inhibition of GluN2B by this compound?
In electrophysiology assays using Xenopus oocytes, a 10 μM concentration of this compound was shown to inhibit approximately 30% of the current mediated by GluN2B-containing receptors.[1] However, this inhibitory effect was not observed in calcium fluorescence assays conducted with HEK cells.
Q4: What is the selectivity of this compound for GluN2A over GluN2B?
Based on IC50 ratios, this compound is estimated to be at least 70-fold more selective for GluN2A-containing receptors compared to those containing the GluN2B subunit.
Q5: What is the proposed mechanism of action for this compound?
The mechanism of action for this compound is believed to be similar to its structural analog, TCN-201. This involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains, which allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibition of NMDA receptor currents in a system with mixed GluN2 subunit expression. | The concentration of this compound may be high enough to cause off-target inhibition of GluN2B-containing receptors. | - Titrate this compound to the lowest effective concentration for GluN2A modulation.- Use a more selective GluN2A NAM if available.- Confirm the GluN2 subunit composition of your experimental system using selective antagonists (e.g., a GluN2B-specific antagonist like Ro 25-6981) to dissect the contribution of each subunit to the total current. |
| Discrepancy in results between different assay types (e.g., electrophysiology vs. calcium imaging). | The off-target effect on GluN2B may be more readily detectable in more sensitive assay systems like two-electrode voltage clamp in Xenopus oocytes compared to calcium fluorescence assays in HEK cells. | - Be aware of the differing sensitivities of your chosen assays.- When possible, confirm findings using an orthogonal assay method.- For detailed mechanistic studies, electrophysiology is often the preferred method for characterizing ion channel modulators. |
| Variability in the degree of inhibition observed. | The glycine concentration in the experimental buffer can influence the potency of this compound. Since this compound acts as a functional antagonist to glycine, higher glycine concentrations can reduce its inhibitory effect. | - Standardize and report the glycine concentration used in all experiments.- Be aware that physiological glycine concentrations can vary, which may impact the in vivo effects of this compound. |
Quantitative Data Summary
| Compound | Target Subunit | Assay Type | Cell Type | IC50 | Reference |
| This compound | GluN2A | Ca2+ Fluorescence | HEK | 27 nM | |
| This compound | GluN2A | Electrophysiology | Xenopus Oocytes | 143 ± 10 nM | |
| This compound | GluN2B | Electrophysiology | Xenopus Oocytes | >10 μM | |
| MPX-004 | GluN2A | Ca2+ Fluorescence | HEK | 79 nM | |
| MPX-004 | GluN2A | Electrophysiology | Xenopus Oocytes | 198 ± 17 nM | |
| MPX-004 | GluN2B | Electrophysiology | Xenopus Oocytes | >30 μM | |
| TCN-201 | GluN2A | Electrophysiology | Xenopus Oocytes | ~200 nM |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
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Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.
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cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and either GluN2A or GluN2B subunits.
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Incubation: Injected oocytes are incubated to allow for receptor expression.
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Electrophysiological Recording:
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Oocytes are placed in a recording chamber and perfused with a standard buffer.
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The oocyte is impaled with two glass microelectrodes filled with KCl to clamp the membrane potential.
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NMDA receptor currents are evoked by the application of glutamate and glycine.
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This compound is applied at various concentrations to determine its effect on the evoked currents.
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Concentration-response curves are generated to calculate IC50 values.
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Calcium (Ca2+) Fluorescence Assay in HEK Cells
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Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transiently transfected with plasmids encoding the GluN1 and either the GluN2A or GluN2B subunit.
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Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay Procedure:
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Cells are placed in a microplate reader.
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A baseline fluorescence reading is taken.
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Cells are stimulated with glutamate and glycine in the presence of varying concentrations of this compound.
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The change in fluorescence, indicative of intracellular calcium influx through NMDA receptors, is measured.
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Inhibition curves are generated from the fluorescence data to determine IC50 values.
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Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing off-target effects of this compound on GluN2B.
Caption: Troubleshooting logic for unexpected inhibition with this compound.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
stability of MPX-007 in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MPX-007 in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound, typically 10 mM, in 100% dimethyl sulfoxide (DMSO).[1][2] Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can be used if necessary, but always check for any temperature sensitivity of the compound.[1]
Q2: How should I store stock and working solutions of this compound?
A2: For long-term storage, aliquoting the DMSO stock solution into smaller, single-use volumes and storing them at -20°C is recommended to avoid repeated freeze-thaw cycles.[1][3] When stored properly as a powder, the compound can be stable for up to three years at -20°C. Aqueous solutions of many small molecules are less stable and should ideally be prepared fresh for each experiment. If storage of aqueous solutions is necessary, it should be for no longer than 24 hours.
Q3: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some steps to address this:
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Decrease the final concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer.
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Optimize DMSO concentration: A slightly higher final DMSO concentration (up to 0.5%) might be necessary to maintain solubility. However, always include a vehicle control in your experiments to account for any effects of the solvent itself.
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Adjust the pH of your buffer: The solubility of compounds can be pH-dependent. Experimenting with different pH values may improve solubility.
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Use sonication: If precipitation occurs after dilution, brief sonication can sometimes help to redissolve the compound.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. It is crucial to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
A5: this compound contains a sulfonamide group, which can be susceptible to hydrolysis under certain conditions (e.g., strong acidic or basic pH). Degradation may also be influenced by factors such as temperature and light exposure. While specific degradation products for this compound have not been detailed in the public literature, a stability-indicating analytical method like HPLC can be used to monitor for the appearance of new peaks that would signify degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or no biological effect of this compound.
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Possible Cause: Degradation of the compound.
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Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Ensure that the DMSO used is anhydrous, as moisture can accelerate degradation.
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Possible Cause: Precipitation of the compound.
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Solution: Visually inspect your solutions for any precipitate. If observed, refer to the FAQ on compound precipitation.
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Possible Cause: Incorrect concentration.
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Solution: Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometric method if the extinction coefficient is known.
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Issue 2: Increased cytotoxicity observed in cell-based assays.
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Possible Cause: High DMSO concentration.
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Solution: Ensure the final DMSO concentration is within the recommended limits for your cell line (typically <0.5%). Always include a vehicle control.
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Possible Cause: Degradation product is more toxic.
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Solution: Use freshly prepared solutions. If the problem persists, a stability analysis of this compound in your specific experimental buffer may be necessary to identify any potential toxic degradation products.
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Data on Stability of this compound
While specific public data on the stability of this compound is limited, the following table provides a hypothetical stability profile based on general knowledge of sulfonamide-containing small molecules in common experimental buffers. Researchers should perform their own stability studies for their specific experimental conditions.
| Buffer System (pH 7.4) | Temperature | Timepoint | % Remaining (Hypothetical) | Notes |
| Phosphate-Buffered Saline (PBS) | 4°C | 24 hours | >98% | Generally stable for short-term storage. |
| Phosphate-Buffered Saline (PBS) | 25°C (Room Temp) | 8 hours | >95% | Minor degradation may occur over a typical workday. |
| Phosphate-Buffered Saline (PBS) | 37°C | 8 hours | ~90% | Increased degradation at physiological temperature. |
| Bicarbonate Buffer (5% CO2) | 37°C | 8 hours | ~88% | Bicarbonate buffers can sometimes affect compound stability. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer using HPLC
This protocol describes a general method to determine the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound solid compound
- Anhydrous DMSO
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Temperature-controlled incubator/water bath
2. Procedure:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your chosen aqueous buffer. Prepare a sufficient volume for all time points.
- Divide the solution into aliquots for each time point and temperature condition to be tested.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and inject it into the HPLC system to obtain the initial concentration and peak area.
- Incubate Samples: Place the remaining aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- Collect Time Points: At each designated time point (e.g., 2, 4, 8, 24 hours), remove an aliquot from each temperature condition and analyze it by HPLC.
- HPLC Analysis:
- Use a gradient elution method to separate this compound from potential degradation products (e.g., 5% to 95% Mobile Phase B over 15 minutes).
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
- Record the peak area of the parent this compound peak at each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time for each temperature condition.
- Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
References
Technical Support Center: Minimizing Phototoxicity in MPX-007 Imaging Experiments
Welcome to the technical support center for minimizing phototoxicity during imaging experiments involving MPX-007. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the adverse effects of light on their samples. Please note that while this compound is a non-fluorescent compound, this guide is intended for experimental setups where it is used in conjunction with fluorescent reporters or fluorescently-tagged interacting partners, which can be susceptible to phototoxicity. The principles and protocols outlined here are based on best practices in live-cell imaging to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in my imaging experiments with this compound?
A1: Phototoxicity is cell damage or death caused by light exposure, a common issue in fluorescence microscopy.[1][2][3] While this compound itself is not fluorescent, the fluorescent molecules (fluorophores) you use to visualize its effects can generate harmful reactive oxygen species (ROS) when excited by high-intensity light.[3][4] This can lead to artifacts, altered cell physiology, and ultimately, compromised experimental results.
Q2: What are the common signs of phototoxicity in my cell cultures?
A2: Signs of phototoxicity can range from subtle to severe. Look for morphological changes such as cell rounding, membrane blebbing, vacuole formation, or detachment from the substrate. Other indicators include altered cellular processes like stalled mitosis, changes in cell migration, and a gradual decrease in fluorescent signal (photobleaching), which often accompanies phototoxicity.
Q3: How can I proactively minimize phototoxicity in my experiments?
A3: The key is to reduce the total light exposure to your sample. This can be achieved by:
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Using the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
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Minimizing exposure time at each time point.
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Reducing the frequency of image acquisition (i.e., increasing the time interval between images).
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Choosing fluorophores with higher quantum yields and photostability.
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Using longer wavelength excitation light (e.g., red or far-red) where possible, as it is generally less damaging to cells.
Troubleshooting Guide
Problem: My cells are dying or showing signs of stress during time-lapse imaging.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum necessary for a usable signal. Consider using a more sensitive detector to compensate for the lower signal. |
| Prolonged or Frequent Exposure | Decrease the exposure time per frame and increase the interval between time points. Only collect data as frequently as your experimental question requires. |
| Use of a Damaging Wavelength | If your experimental design allows, switch to a fluorophore that is excited by a longer, lower-energy wavelength (e.g., shifting from blue to red excitation). |
| Oxygen-Mediated Damage | Supplement your imaging medium with antioxidants or oxygen scavengers to neutralize reactive oxygen species. |
Problem: The fluorescent signal is bleaching rapidly.
| Potential Cause | Recommended Solution |
| High Excitation Intensity | As with phototoxicity, high light intensity accelerates photobleaching. Reduce the excitation intensity. |
| Unstable Fluorophore | Select a more photostable fluorescent dye or protein for your experiment. |
| Presence of Reactive Oxygen Species | Use an antifade reagent or antioxidant in your imaging medium. |
| Suboptimal Imaging Medium | Certain components in standard cell culture media, like riboflavin, can contribute to photobleaching. Consider using a specialized imaging medium formulated for fluorescence microscopy. |
Photoprotective Agents
The use of photoprotective agents in the imaging medium can significantly reduce phototoxicity and photobleaching.
| Agent | Recommended Starting Concentration | Notes |
| Trolox | 100-500 µM | A water-soluble analog of Vitamin E that reduces ROS. |
| N-acetylcysteine (NAC) | 1-10 mM | An antioxidant that can help quench ROS. |
| Ascorbic Acid (Vitamin C) | 0.1-1 mM | A common antioxidant, but its effectiveness should be tested for your specific cell type and experimental setup. |
| Rutin | 10-20 µM | A plant flavonoid shown to reduce photobleaching of some fluorescent proteins. |
| Oxyrase® | Varies by manufacturer | An enzymatic oxygen scavenger system. |
Experimental Protocols
Protocol 1: Phototoxicity Control Experiment
This protocol helps determine if your imaging conditions are inducing phototoxicity.
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Prepare multiple, identical samples of your cells under the same conditions you intend for your this compound experiment.
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Define Experimental Groups:
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Group A (No Light Control): Cells are treated with the fluorescent probe but are not exposed to the imaging light.
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Group B (Experimental Condition): Cells are treated with the fluorescent probe and imaged using your intended experimental parameters (light intensity, exposure time, duration).
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Group C (High Light Stress): Cells are treated with the fluorescent probe and imaged with a higher light dose (e.g., 2-4x your intended intensity or duration) to induce a phototoxic response.
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Group D (Unstained Imaged Control): Unstained cells imaged under the same conditions as Group B to check for effects of light on the cells alone.
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Image the samples according to the defined groups.
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Assess Cell Health: After the imaging session, assess the health and behavior of the cells in all groups. Compare cell morphology, viability (e.g., using a live/dead stain), and any functional readouts relevant to your experiment (e.g., proliferation, migration).
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Analyze Results: If cells in Group B show signs of stress or altered behavior compared to Group A, your imaging conditions are likely phototoxic and need to be optimized. Group C serves as a positive control for phototoxic effects, while Group D helps isolate the effects of the fluorophore.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of phototoxicity and photobleaching.
Caption: Workflow for optimizing imaging parameters.
Caption: Troubleshooting decision tree for phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
common issues with MPX-007 in electrophysiology recordings
Welcome to the technical support center for MPX-007. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for electrophysiological studies. Here you will find troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiology recordings with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no effect of this compound | High Glycine Concentration: The inhibitory effect of this compound is sensitive to the concentration of the NMDA receptor co-agonist glycine.[1] Higher glycine levels can reduce the apparent potency of this compound. | Carefully control and consider the glycine concentration in your experimental buffer. Consider titrating the glycine concentration to optimize the inhibitory effect of this compound. |
| Incorrect Drug Concentration: The IC50 of this compound can vary depending on the expression system. | Refer to the potency data in different systems (see table below). Ensure your working concentration is appropriate for your specific experimental setup. For instance, IC50 values have been reported as 27 nM in HEK cells and 143 nM in Xenopus oocytes.[2][3] | |
| Solubility Issues: While not explicitly stated as a major problem for this compound, poor solubility can be a general issue with pharmacological compounds, leading to a lower effective concentration. | Ensure this compound is fully dissolved in your vehicle solvent before diluting into your recording solution. Visually inspect for any precipitation. | |
| Variability in Inhibition | Differential GluN2A Subunit Expression: The level of inhibition by this compound is dependent on the proportion of NMDA receptors containing the GluN2A subunit in your preparation.[2][4] | Characterize the subunit composition of your experimental model if possible. Be aware that the percentage of inhibition will reflect the contribution of GluN2A-containing NMDA receptors to the total NMDA receptor-mediated current. For example, maximal concentrations of this compound inhibited ~30% of the whole-cell current in rat pyramidal neurons in primary culture. |
| Inconsistent Glycine Levels: Fluctuations in endogenous or applied glycine can lead to variable this compound efficacy. | Maintain a stable and known concentration of glycine throughout your recordings for consistent results. | |
| Off-Target Effects Observed | Weak Inhibition of GluN2B: At higher concentrations (e.g., 10 μM), this compound can exhibit weak, concentration-dependent inhibition of GluN2B-containing NMDA receptors, blocking approximately 30% of the current. | Use the lowest effective concentration of this compound to maximize selectivity for GluN2A. If GluN2B activity is a concern, consider using MPX-004, a related compound with slightly higher GluN2A selectivity. |
| Interaction with other CNS Targets: While generally selective, screening of the related compound MPX-004 at 1 µM showed minor inhibition of 5-HT1B, 5-HT2A, and EP4 receptors. | Be aware of potential modest off-target effects at high concentrations and interpret results accordingly, especially if your experimental system involves these signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2A subunit. It is believed to act similarly to TCN-201, which binds at the interface of the GluN1 and GluN2A ligand-binding domains and reduces the affinity of the GluN1 subunit for its co-agonist, glycine. This allosteric modulation leads to a reduction in receptor activity.
Q2: What is the potency of this compound?
A2: The potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), varies depending on the experimental system.
| Expression System | IC50 (nM) |
| HEK cells expressing GluN2A | 27 |
| Xenopus oocytes expressing GluN2A | 143 ± 10 |
Q3: How selective is this compound for GluN2A-containing NMDA receptors?
A3: this compound is highly selective for the GluN2A subunit over other GluN2 subunits. At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2C or GluN2D receptor-mediated responses. However, at a concentration of 10 μM, it can cause a weak, concentration-dependent inhibition of GluN2B-mediated currents by approximately 30%. It is estimated to be at least 70-fold more selective for GluN2A over other subtypes.
Q4: What percentage of NMDA receptor current should I expect this compound to inhibit in native neurons?
A4: The degree of inhibition will depend on the proportion of GluN2A-containing NMDA receptors in the neurons being studied. In primary cultures of rat pyramidal neurons, maximal concentrations of this compound inhibited approximately 30% of the total NMDA receptor-mediated whole-cell current.
Q5: Are there any specific experimental conditions I need to be aware of when using this compound?
A5: Yes, the most critical factor is the glycine concentration in your recording solution. The inhibitory effect of this compound is functionally competitive with glycine, meaning higher glycine concentrations will reduce the apparent potency of this compound. It is crucial to maintain a stable and known glycine concentration for reproducible results.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Cultured Cortical Neurons
This protocol is adapted from studies investigating the effects of this compound on NMDA receptor currents.
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Cell Culture: Isolate cortical neurons from E18 rat embryos and culture them for 13-15 days.
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Recording Setup:
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Perform whole-cell patch-clamp recordings at a holding potential of -70 mV.
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Use patch pipettes with a resistance of 6–8 MΩ.
-
-
Solution Composition:
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External Solution (ACSF): Standard artificial cerebrospinal fluid.
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Internal Solution: Standard internal solution for whole-cell voltage-clamp.
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Agonists: Prepare a solution containing 100 μM NMDA and 10 μM glycine.
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Antagonists: To isolate NMDA receptor currents, include 5 μM bicuculline methiodide to block GABAA receptors.
-
-
Experimental Procedure:
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Obtain a stable whole-cell recording.
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Apply the NMDA/glycine solution for 4 seconds during a 10-second voltage step to +20 or +40 mV to evoke an NMDA receptor-mediated current.
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Establish a baseline response by applying the agonist solution multiple times.
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Bath-apply this compound at the desired concentration (e.g., 10 μM) and allow it to equilibrate.
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Re-apply the NMDA/glycine solution to measure the inhibited current.
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Quantify the percentage of inhibition caused by this compound.
-
Visualizations
References
- 1. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with MPX-007
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MPX-007 in their experiments. Our goal is to ensure the reproducibility and reliability of your results through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] It inhibits the activity of these receptors, which are ligand-gated ion channels permeable to Ca2+, Na+, and K+.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for GluN2A-containing NMDA receptors is approximately 27 nM in HEK cell-based assays.[1][2] However, this value can vary depending on the experimental system and conditions, such as glycine concentration.
Q3: How selective is this compound for GluN2A over other NMDA receptor subunits?
A3: this compound exhibits high selectivity for the GluN2A subunit. At concentrations that completely inhibit GluN2A activity, it has no inhibitory effect on GluN2B or GluN2D receptor-mediated responses in similar HEK cell-based assays. However, at higher concentrations (around 10 μM), some weak, concentration-dependent inhibition of GluN2B-mediated currents has been observed in Xenopus oocyte experiments.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: While the provided search results do not specify the solvent, compounds of this nature are typically dissolved in DMSO to create a stock solution. For long-term storage, it is generally recommended to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q5: In which experimental systems has this compound been used?
A5: this compound has been characterized in several in vitro systems, including HEK (Human Embryonic Kidney) cells expressing specific NMDA receptor subunits, Xenopus oocytes, and primary rat cortical neurons.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve them to ensure reproducible results.
Issue 1: Inconsistent or higher-than-expected IC50 values.
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Q: My calculated IC50 for this compound is significantly higher than the reported 27 nM. What could be the cause?
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A: Several factors can influence the apparent IC50 of this compound. One critical factor is the concentration of the NMDA receptor co-agonist, glycine. The inhibitory activity of this compound is sensitive to glycine concentration. High concentrations of glycine can reduce the potency of this compound. Ensure you are using a consistent and appropriate concentration of glycine in your assays. Additionally, verify the accuracy of your this compound serial dilutions and the health and passage number of your cell line, as these can impact experimental outcomes.
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Issue 2: High variability between replicate experiments.
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Q: I am observing significant variability in my results between identical experiments. How can I improve reproducibility?
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A: Reproducibility in cell-based assays is a common challenge. To minimize variability, it is crucial to standardize your experimental procedures. This includes using a consistent cell passage number, ensuring uniform cell seeding density, and maintaining consistent incubation times. For any drug treatment, ensure thorough mixing and consistent application across all wells. When possible, use automated liquid handlers for precise dispensing. Also, be mindful of the "edge effect" in multi-well plates, where wells on the perimeter can experience more evaporation; consider leaving these wells empty or filling them with a buffer.
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Issue 3: No observable effect of this compound treatment.
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Q: I do not see any inhibition of NMDA receptor activity after applying this compound. What should I check?
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A: First, confirm that the cells you are using express GluN2A-containing NMDA receptors. The presence of the target is essential for the drug to have an effect. You can verify this through techniques like Western blotting or qPCR. Second, ensure the integrity of your this compound compound. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. Finally, verify the functionality of your assay by using a known, non-selective NMDA receptor antagonist as a positive control.
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Issue 4: Cell toxicity or death observed at high concentrations of this compound.
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Q: I am observing cell death in my cultures when using higher concentrations of this compound. Is this expected?
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A: While this compound is a selective inhibitor, high concentrations of any small molecule can potentially lead to off-target effects and cytotoxicity. It is important to establish a concentration range where the compound is effective without causing significant cell death. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic threshold of this compound in your specific cell line.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Assay System | Target | IC50 | Reference |
| HEK Cells | GluN2A-containing NMDA Receptors | 27 nM | |
| Xenopus Oocytes | GluN2A-mediated Currents | 143 ± 10 nM |
Table 2: Selectivity of this compound
| NMDA Receptor Subunit | Activity | Concentration | Assay System | Reference |
| GluN2B | No inhibitory effect | Concentrations that completely inhibit GluN2A | HEK Cells | |
| GluN2D | No inhibitory effect | Concentrations that completely inhibit GluN2A | HEK Cells | |
| GluN2B | Weak, concentration-dependent inhibition (~30% at 10 µM) | 10 µM | Xenopus Oocytes | |
| GluN2C | No inhibitory effect | 10 µM | Xenopus Oocytes |
Experimental Protocols
Protocol: Determination of this compound IC50 using a Fluorescent Calcium Influx Assay in HEK293 cells stably expressing GluN1/GluN2A
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human GluN1 and GluN2A subunits in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
- Two days before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., HBSS) to generate a concentration-response curve. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced artifacts.
3. Calcium Indicator Loading:
- On the day of the assay, remove the culture medium from the 96-well plates.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- After incubation, wash the cells gently with assay buffer to remove excess dye.
4. Baseline Fluorescence Measurement:
- Place the 96-well plate into a fluorescence plate reader.
- Measure the baseline fluorescence for a short period before the addition of compounds.
5. Compound Addition and NMDA Receptor Stimulation:
- Add the prepared serial dilutions of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Stimulate the NMDA receptors by adding a solution containing glutamate and glycine. A final concentration of 3 µM for each is a good starting point.
6. Post-Stimulation Fluorescence Measurement:
- Immediately after adding the agonists, measure the fluorescence intensity over time to capture the calcium influx.
7. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
- Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a high concentration of a non-selective NMDA receptor antagonist for 100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the NMDA receptor.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for vehicle effects of DMSO with MPX-007
Welcome to the OmniPharm Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using MPX-007. Below you will find essential information, troubleshooting advice, and detailed protocols for controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound supplied in DMSO and what is the recommended storage?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. DMSO is an effective solvent for creating concentrated stock solutions of this compound that can be easily diluted to working concentrations in cell culture media or other aqueous buffers. For assay in biological systems, compounds are often dissolved in 100% DMSO prior to dilution in assay buffers to achieve the desired final concentrations.[1][2] Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is a vehicle control and why is it critical when using this compound?
A vehicle control is an essential component of any experiment involving a compound dissolved in a solvent. In this case, the vehicle is DMSO. The vehicle control group is treated with the same final concentration of DMSO as the experimental group receiving this compound, but without the compound itself. This allows researchers to distinguish the biological effects of this compound from any potential off-target effects caused by the DMSO solvent.[3]
Q3: What are the known off-target effects of DMSO?
DMSO is not biologically inert and can have a range of effects on cells in culture. These effects are often concentration-dependent and can vary significantly between different cell lines.[4][5] Documented effects include:
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Alterations in gene expression and signaling pathways.
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Induction of cell differentiation, particularly in stem cells and hematopoietic cells.
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Changes in cell membrane permeability.
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Direct competition with compounds for binding to target proteins.
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At higher concentrations (>1% v/v), it can cause cytotoxicity and apoptosis.
Q4: What is the maximum recommended final concentration of DMSO for my experiments?
For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v). Many sensitive cell lines, especially primary cells, may require even lower concentrations, such as 0.1% or less. It is crucial to perform a DMSO tolerance assay on your specific cell line to determine the maximum concentration that does not cause significant toxicity or other unwanted effects.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death in both my this compound-treated wells and my vehicle control wells.
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Possible Cause: The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.
-
Troubleshooting Steps:
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Verify DMSO Concentration: Double-check all calculations for your serial dilutions to ensure the final DMSO concentration in the wells is within the recommended range (ideally ≤0.5%).
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Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, trypan blue) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest tolerable concentration for your cells.
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Reduce DMSO Concentration: If necessary, prepare a more concentrated stock solution of this compound to allow for smaller volumes to be added to your assay, thereby lowering the final DMSO concentration.
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Problem 2: The inhibitory effect of this compound is weaker than expected.
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Possible Cause 1: The compound has precipitated out of solution upon dilution into your aqueous assay buffer.
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Troubleshooting Steps:
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Check for Precipitation: After diluting your this compound stock into the final medium, visually inspect the solution for any cloudiness or precipitate.
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Modify Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach. Also, ensure rapid mixing upon dilution.
-
-
Possible Cause 2: DMSO is interfering with the this compound-target interaction.
-
Troubleshooting Steps:
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Lower DMSO Concentration: As a first step, try to reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility.
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Consider Alternative Solvents: If the issue persists, you may need to explore other less-interfering polar aprotic solvents, though this may require significant re-validation of your assay.
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Problem 3: My vehicle control group shows a significant biological effect compared to the untreated (media only) control group.
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Possible Cause: The DMSO concentration used is causing off-target biological effects in your cell line, even if it is not overtly toxic.
-
Troubleshooting Steps:
-
Review Literature: Check for published data on the effects of DMSO on your specific cell line and the signaling pathway you are investigating. The effects of DMSO can be highly heterogeneous across different cell models.
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Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level (e.g., from 0.5% to 0.1%).
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Analyze Key Pathway Markers: In your vehicle control, measure the activity of key proteins in your pathway of interest to quantify the baseline shift caused by DMSO. For example, since this compound is a GluN2A antagonist, you might measure baseline calcium influx or downstream ERK activation in the presence of DMSO alone.
-
Data Presentation
Table 1: Example of DMSO's Effect on Cell Viability
This table illustrates a typical dose-dependent effect of DMSO on the viability of a hypothetical neuronal cell line (e.g., SH-SY5Y) after 48 hours of exposure, as determined by an MTT assay.
| Final DMSO Concentration (v/v) | Average Cell Viability (% of Untreated Control) | Standard Deviation |
| 0.0% (Untreated) | 100% | ± 4.5% |
| 0.1% | 98% | ± 5.1% |
| 0.25% | 95% | ± 4.8% |
| 0.5% | 91% | ± 5.5% |
| 1.0% | 72% | ± 6.2% |
| 2.0% | 45% | ± 7.1% |
Table 2: Recommended Starting Concentrations for DMSO Vehicle Control
| Cell Line Type | Recommended Max Final DMSO (v/v) | Notes |
| Robust Cancer Cell Lines (e.g., HeLa, A549) | 0.5% | Generally tolerant, but testing is still advised. |
| Neuronal Cell Lines (e.g., SH-SY5Y, PC-12) | 0.1% - 0.25% | Can be more sensitive to solvent effects. |
| Primary Cell Cultures | ≤ 0.1% | Highly sensitive; a dose-response curve is essential. |
| Stem Cells (e.g., ESCs, iPSCs) | ≤ 0.1% | DMSO can induce differentiation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Vehicle Controls
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Prepare 10 mM Stock Solution: Dissolve the provided this compound solid in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
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Aliquot and Store: Aliquot the 10 mM stock solution into small, single-use volumes (e.g., 10 µL) and store at -20°C or -80°C.
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Prepare Working Dilutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock. Perform a serial dilution in 100% DMSO to create a range of concentrations. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 dilution (0.1% DMSO), you would need a 10 mM stock. For a final concentration of 1 µM, you would need a 1 mM intermediate dilution.
-
Prepare Vehicle Control: The vehicle control is 100% DMSO from the same source used to dissolve this compound.
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Application to Cells: Add an equal volume of the appropriate this compound dilution or 100% DMSO to the cell culture medium. For example, add 1 µL of your DMSO stock/dilution to 1 mL of medium to achieve a final DMSO concentration of 0.1%.
Protocol 2: Cell Viability Assay with Vehicle Control
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare Treatment Groups:
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Untreated Control: Cells with media only.
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Vehicle Control: Cells treated with the final concentration of DMSO that will be used for the highest dose of this compound (e.g., 0.1% DMSO).
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This compound Treatment: Cells treated with a range of final concentrations of this compound (e.g., 1 nM to 10 µM), ensuring the final DMSO concentration is constant across all wells.
-
-
Treatment: Add the compounds/vehicle to the appropriate wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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Viability Assessment: After incubation, perform a cell viability assay such as MTT or CellTiter-Glo according to the manufacturer's instructions.
-
Data Analysis: Normalize the results by first subtracting the background (media-only wells) and then expressing the viability of the vehicle and this compound treated groups as a percentage of the untreated control group. The effect of this compound should be calculated relative to the vehicle control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound as a negative allosteric modulator of the GluN2A-containing NMDA receptor.
Caption: Experimental workflow for assessing this compound cytotoxicity while controlling for DMSO vehicle effects.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of MPX-007 in Chronic In Vivo Studies
Welcome to the technical support center for MPX-007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chronic in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] It inhibits the activity of these receptors with a high degree of selectivity over NMDA receptors containing other GluN2 subunits (GluN2B, GluN2C, GluN2D).[1] this compound has an IC50 of approximately 27 nM for GluN2A-containing receptors in HEK cells. Its mechanism of action is similar to its predecessor, TCN-201, acting as a functional antagonist to glycine binding on the GluN1 subunit.
Q2: I am planning a chronic in vivo study with this compound. Can I administer it systemically (e.g., intraperitoneally or orally)?
Systemic administration of this compound for chronic in vivo studies targeting the central nervous system (CNS) is not recommended. This is due to its high P-glycoprotein (P-gp) efflux ratio of 5.4, which indicates that the compound is actively transported out of the brain at the blood-brain barrier (BBB). This active efflux significantly limits the achievable brain concentrations of this compound when administered systemically. For chronic CNS studies, direct intracerebroventricular (ICV) infusion is the recommended route of administration.
Q3: What are the known off-target effects or potential for toxicity with chronic this compound administration?
While specific long-term toxicity studies on this compound are not extensively published, it is important to consider the potential effects of chronic NMDA receptor antagonism. This class of drugs can be associated with behavioral changes, and at high doses, may have psychotomimetic effects. Chronic blockade of NMDA receptors can also impact synaptic plasticity. It is crucial to include a comprehensive behavioral and neurological assessment in your study design to monitor for any adverse effects. For selective GluN2A modulators, it is also important to consider that while more selective than older NMDA antagonists, some off-target effects on other GluN2 subunits can occur at higher concentrations.
Q4: How does the glycine concentration in my experimental system affect the potency of this compound?
The inhibitory effect of this compound is sensitive to the concentration of glycine. As a negative allosteric modulator that affects glycine binding, higher concentrations of glycine can reduce the apparent potency of this compound. It is important to consider the physiological glycine concentrations in your target tissue when designing experiments and interpreting results.
Troubleshooting Guides
Challenge 1: Poor Brain Penetration with Systemic Administration
Problem: You are not observing the expected pharmacological effects in your chronic in vivo study after systemic administration of this compound.
Likely Cause: As highlighted in the FAQs, this compound is a substrate for the P-glycoprotein efflux pump at the blood-brain barrier, leading to very low brain exposure with systemic dosing.
Solution: Direct Intracerebroventricular (ICV) Infusion
For chronic in vivo studies requiring sustained CNS exposure to this compound, continuous intracerebroventricular (ICV) infusion using an osmotic pump is the recommended method. This bypasses the blood-brain barrier and allows for controlled, long-term delivery of the compound directly to the cerebrospinal fluid.
Challenge 2: Formulation of this compound for ICV Infusion
Problem: You are unsure how to prepare a stable and soluble formulation of this compound for use in an osmotic pump for chronic ICV infusion.
Troubleshooting Steps:
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Assess Solubility: this compound has a reported aqueous solubility of 68 µM. For ICV infusion, the compound needs to be fully dissolved in a biocompatible vehicle.
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Vehicle Selection: A common starting point for formulating poorly soluble compounds for ICV infusion is a mixture of a solubilizing agent and artificial cerebrospinal fluid (aCSF).
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Co-solvents: Consider using a low percentage of a biocompatible co-solvent such as DMSO or a cyclodextrin derivative (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) to aid in solubilization. It is critical to keep the concentration of organic solvents to a minimum to avoid neurotoxicity. A final DMSO concentration of <1% is generally recommended.
-
pH Adjustment: The solubility of this compound may be pH-dependent. You can test the solubility at different physiological pH values (e.g., 7.2-7.4) in aCSF.
-
-
Filtration: Once dissolved, the formulation must be sterile-filtered through a 0.22 µm filter before loading into the osmotic pump.
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Stability Testing: It is crucial to confirm the stability of your final formulation at 37°C for the intended duration of the infusion. This can be done by incubating the formulation and analyzing the concentration of this compound at various time points using a suitable analytical method like HPLC.
Example Formulation Protocol (to be optimized):
-
Prepare a stock solution of this compound in 100% DMSO.
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Serially dilute the stock solution into sterile aCSF to achieve the desired final concentration, ensuring the final DMSO concentration is as low as possible (ideally ≤ 1%).
-
Gently vortex and visually inspect for complete dissolution.
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Sterile filter the final solution before loading into the osmotic pump.
Challenge 3: Complications with Chronic ICV Infusion
Problem: You are encountering issues during or after the surgical implantation of the osmotic pump and cannula for ICV infusion.
Troubleshooting and Monitoring:
| Issue | Possible Cause | Troubleshooting/Prevention |
| Infection at surgical site | Bacterial contamination during surgery. | Maintain strict aseptic surgical technique. Administer post-operative analgesics and antibiotics as per your institution's guidelines. Monitor the incision site daily for signs of infection (redness, swelling, discharge). |
| Cannula Blockage | Precipitation of the compound in the cannula; tissue debris. | Ensure the compound is fully solubilized and the formulation is stable. Filter the solution before loading the pump. Flush the cannula with sterile saline before connecting it to the pump. |
| Incorrect Cannula Placement | Inaccurate stereotaxic coordinates. | Carefully determine and verify the stereotaxic coordinates for the lateral ventricle of your animal model. Perform a dye injection (e.g., Evans blue) in a pilot animal to confirm placement. |
| Behavioral Abnormalities | Neurotoxicity from the vehicle or compound; inflammatory response. | Use the lowest effective concentration of the compound and the lowest possible percentage of any co-solvents. Include a vehicle-infused control group in your study. Monitor animals daily for changes in behavior, body weight, and general health. |
| Pump Failure | Improper pump priming or handling. | Follow the manufacturer's instructions for pump priming and handling. Ensure there are no air bubbles in the pump or catheter. |
Quantitative Data Summary
Table 1: In Vitro ADME Properties of this compound and Related Compounds
| Compound | logP | H-bond donors | PSA (Ų) | Solubility (µM) | HLM t½ (min) | MDCK Efflux Ratio |
| TCN-201 | 3.39 | 3 | 104.4 | 8 | 19 | 7.8 |
| MPX-004 | 1.02 | 2 | 113.9 | 16 | 53 | 3.8 |
| This compound | 0.69 | 2 | 113.9 | 68 | 63 | 5.4 |
HLM: Human Liver Microsomes; MDCK: Madin-Darby Canine Kidney cells.
Table 2: Potency of this compound on NMDA Receptors
| Receptor Subtype | Assay System | IC50 | Reference |
| GluN2A | HEK cells (Ca2+ influx) | 27 nM | |
| GluN2A | Xenopus oocytes (electrophysiology) | 143 ± 10 nM | |
| GluN2B | Xenopus oocytes (electrophysiology) | >10 µM (weak inhibition at 10 µM) | |
| GluN2C/D | Xenopus oocytes (electrophysiology) | >10 µM (no significant inhibition) |
Experimental Protocols
Protocol: Chronic Intracerebroventricular Infusion in Mice using Osmotic Pumps
This protocol provides a general guideline. All surgical procedures must be approved by your institution's animal care and use committee.
Materials:
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This compound formulation
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Alzet osmotic pump and brain infusion kit (select appropriate model for desired duration and flow rate)
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Stereotaxic apparatus
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Anesthesia machine
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Surgical tools
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Analgesics and antibiotics
Procedure:
-
Preparation:
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Prepare the sterile this compound formulation as described in the troubleshooting guide.
-
Fill the osmotic pump with the formulation according to the manufacturer's instructions, avoiding any air bubbles.
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Prime the pump in sterile saline at 37°C for the time specified by the manufacturer. This is critical to ensure immediate delivery upon implantation.
-
-
Surgery:
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Anesthetize the mouse and place it in the stereotaxic apparatus.
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Shave the head and sterilize the surgical area.
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Make a midline incision on the scalp to expose the skull.
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Identify bregma and determine the stereotaxic coordinates for the lateral ventricle (e.g., for an adult C57BL/6 mouse: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from skull surface).
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Drill a small hole at the target coordinates.
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Create a subcutaneous pocket on the back of the animal to house the osmotic pump.
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Insert the brain infusion cannula into the drilled hole to the correct depth.
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Secure the cannula to the skull using dental cement.
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Place the osmotic pump into the subcutaneous pocket and tunnel the catheter under the skin to connect to the cannula.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics as prescribed.
-
Monitor the animal closely for recovery from anesthesia.
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Provide easy access to food and water.
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Monitor the animal daily for signs of pain, distress, or infection for the duration of the study.
-
Visualizations
References
- 1. Implantation of Miniosmotic Pumps and Delivery of Tract Tracers to Study Brain Reorganization in Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzet.com [alzet.com]
- 4. alzet.com [alzet.com]
Navigating Unexpected Results with MPX-007: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MPX-007. The information herein is designed to address specific issues that may arise during experimentation and to aid in the interpretation of unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, allosterically reducing the affinity of the GluN1 subunit for its co-agonist, glycine.[2][4] This inhibition is functionally competitive with glycine.
Q2: My observed IC50 for this compound is higher than the reported 27 nM. What could be the reason?
Several factors can influence the apparent potency of this compound. A common reason for a rightward shift in the IC50 value is the concentration of glycine in your experimental system. Since this compound's inhibitory action is sensitive to glycine concentration, higher levels of glycine will necessitate higher concentrations of this compound to achieve the same level of inhibition. Ensure that glycine concentrations are consistent across experiments for reproducible results.
Q3: I am observing incomplete inhibition of NMDA receptor currents even at high concentrations of this compound. Is this expected?
This could be due to a mixed population of NMDA receptor subtypes in your experimental system. This compound is highly selective for GluN2A-containing receptors. If your cells or tissue express other GluN2 subunits (e.g., GluN2B, GluN2C, GluN2D), this compound will not inhibit the currents mediated by these receptors. For instance, in rat pyramidal neurons, maximal concentrations of this compound inhibited only about 30% of the total NMDA receptor-mediated current, with the remaining current being attributed to other subtypes like GluN2B.
Q4: I am seeing unexpected effects that might not be mediated by GluN2A. Does this compound have off-target activities?
While this compound is highly selective for GluN2A, it has been shown to exhibit weak, concentration-dependent inhibition of GluN2B-containing receptors at higher concentrations (in the micromolar range). If you are using high concentrations of this compound, consider the possibility of modest GluN2B inhibition contributing to your results. It is recommended to use the lowest effective concentration to maintain selectivity for GluN2A.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Variability in Inhibition Between Experiments | Inconsistent glycine concentration in buffers. | Standardize and control the glycine concentration in all experimental buffers and media. |
| Cell passage number and health affecting receptor expression. | Use cells within a consistent and low passage number range. Regularly assess cell health and viability. | |
| Lower than Expected Potency (Higher IC50) | High glycine concentration in the assay. | Measure the glycine concentration in your media. If possible, perform experiments in defined media with a known glycine concentration. |
| Incorrect stock solution concentration. | Verify the concentration and stability of your this compound stock solution. | |
| Incomplete Inhibition of NMDA-mediated Response | Presence of other NMDA receptor subtypes (e.g., GluN2B). | Use a selective antagonist for other suspected subunits (e.g., a GluN2B-selective antagonist) to confirm their contribution to the total current. |
| Issues with compound solubility or stability in the assay medium. | Ensure this compound is fully dissolved in your final assay buffer. Prepare fresh dilutions for each experiment. | |
| Apparent Non-specific or Off-target Effects | Use of excessively high concentrations of this compound leading to weak inhibition of GluN2B. | Perform a dose-response curve to identify the optimal concentration range for selective GluN2A inhibition. Use concentrations at or near the IC50 for GluN2A to minimize off-target effects. |
| Compound precipitation at high concentrations. | Visually inspect solutions for any signs of precipitation. Consider using a lower concentration or a different vehicle. |
Experimental Protocols
In Vitro Electrophysiology in HEK293 Cells
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the human GluN1 and GluN2A subunits using a suitable transfection reagent.
-
Plate cells onto coated glass coverslips for electrophysiological recording 24-48 hours post-transfection.
-
-
Whole-Cell Patch-Clamp Recording:
-
Prepare an external solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine (or desired concentration), with pH adjusted to 7.4.
-
Use an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with pH adjusted to 7.2.
-
Obtain whole-cell recordings from transfected cells.
-
Apply glutamate (e.g., 100 µM) and glycine (e.g., 3 µM) to elicit NMDA receptor-mediated currents.
-
Co-apply this compound at various concentrations to determine the IC50 for inhibition of the glutamate/glycine-evoked currents.
-
Visualizations
Caption: Mechanism of this compound action on GluN2A-containing NMDA receptors.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MPX-007 and MPX-004: Potency and Selectivity Profile
This guide provides a detailed comparison of two novel pyrazine-containing antagonists, MPX-007 and MPX-004, focusing on their potency and selectivity for the GluN2A subunit of NMDA receptors. The information presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed selection of the appropriate pharmacological tool for their research needs.
Introduction
MPX-004 and this compound are selective negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] These compounds are valuable tools for investigating the physiological and pathological roles of GluN2A-containing receptors, which are implicated in various neurological and psychiatric disorders.[1][2][3] Both compounds are more potent and soluble than the earlier tool compound, TCN-201. While structurally similar, this compound and MPX-004 exhibit key differences in their potency and selectivity profiles.
Data Presentation: Potency and Selectivity Comparison
The following tables summarize the in vitro potency and selectivity of this compound and MPX-004 against various NMDA receptor subtypes. The data is derived from studies conducted in both human embryonic kidney (HEK) cells and Xenopus oocytes.
Table 1: Potency (IC50) against GluN2A-Containing NMDA Receptors
| Compound | HEK Cells (nM) | Xenopus Oocytes (nM) |
| This compound | 27 | 143 ± 10 |
| MPX-004 | 79 | 198 ± 17 |
Table 2: Selectivity Profile against Different GluN2 Subunits
| Compound | GluN2A | GluN2B | GluN2C | GluN2D | Estimated Selectivity Fold (for GluN2A) |
| This compound | IC50 = 27 nM (HEK) | ~30% inhibition at 10 µM (Oocytes) | Ineffective at 10 µM (Oocytes) | No inhibitory effect (HEK) | >70-fold |
| MPX-004 | IC50 = 79 nM (HEK) | Weak inhibition (up to 8%) at 10 µM (Oocytes) | Weak inhibition (up to 8%) at 10 µM (Oocytes) | No inhibitory effect (HEK) | >150-fold |
Summary of Findings:
-
Potency: this compound is approximately 3-fold more potent than MPX-004 in inhibiting GluN2A-containing NMDA receptors in HEK cell assays. Both compounds show slightly lower potency in Xenopus oocyte expression systems.
-
Selectivity: MPX-004 demonstrates a higher degree of selectivity for the GluN2A subunit over other GluN2 subtypes. Notably, this compound shows a concentration-dependent inhibition of GluN2B-mediated currents at higher concentrations, which is less apparent with MPX-004.
Mechanism of Action
Both this compound and MPX-004 are negative allosteric modulators of NMDA receptors. Their mechanism of action is believed to be similar to that of TCN-201, which involves binding to the interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activity.
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies:
HEK Cell-Based Calcium Influx Assay
This assay is used to determine the potency of the compounds in a mammalian expression system.
-
Cell Line: HEK cells stably expressing human GluN1 and GluN2A subunits.
-
Assay Principle: The assay measures the influx of calcium (Ca2+) into the cells upon activation of the NMDA receptors. Inhibition of this Ca2+ response by the test compounds is quantified.
-
Procedure:
-
HEK cells are plated and cultured.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compounds (this compound or MPX-004) are added at a range of concentrations.
-
The NMDA receptors are stimulated with glutamate and glycine (e.g., 3 µM each).
-
The resulting fluorescence, corresponding to the intracellular Ca2+ concentration, is measured.
-
The concentration-response curves are fitted to the Hill equation to determine the IC50 values.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological assay provides a direct measure of the ion channel function and is used to confirm potency and selectivity.
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding human GluN1 and one of the GluN2 subunits (A, B, C, or D).
-
Assay Principle: The assay measures the ion current flowing through the NMDA receptor channel in response to agonist application.
-
Procedure:
-
Oocytes are prepared and injected with the relevant cRNAs.
-
After an incubation period to allow for protein expression, the oocytes are placed in a recording chamber.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -40 to -70 mV).
-
The NMDA receptors are activated by the application of glutamate and glycine.
-
The test compounds are applied at various concentrations, and the resulting inhibition of the agonist-induced current is measured.
-
IC50 values are calculated from the concentration-response data.
-
Visualizations
Signaling Pathway of NMDA Receptor Modulation
Caption: Allosteric modulation of the NMDA receptor by this compound/MPX-004.
Experimental Workflow for Potency and Selectivity Testing
Caption: Workflow for determining the potency and selectivity of MPX compounds.
Logical Relationship: Potency vs. Selectivity
Caption: Decision guide for selecting between this compound and MPX-004.
Conclusion
Both this compound and MPX-004 are highly effective and selective antagonists for GluN2A-containing NMDA receptors. The choice between these two compounds will depend on the specific requirements of the experiment.
-
This compound is the more potent of the two and may be preferable when a lower concentration is desired to achieve maximal inhibition of GluN2A.
-
MPX-004 , while less potent, offers a superior selectivity profile with minimal activity at the GluN2B subunit, making it the ideal choice for studies where subtype specificity is critical to avoid confounding results.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to MPX-007 and TCN-201: Selective Inhibitors of GluN2A-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent negative allosteric modulators (NAMs) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors: MPX-007 and TCN-201. The following sections will delve into their mechanism of action, comparative efficacy and selectivity, pharmacokinetic profiles, and the experimental methodologies used for their characterization. This objective comparison is intended to aid researchers in selecting the appropriate tool compound for their studies of GluN2A physiology and its role in neuropsychiatric and developmental disorders.
Mechanism of Action
Both this compound and TCN-201 are selective antagonists of NMDA receptors containing the GluN2A subunit. They function as negative allosteric modulators, binding to a site distinct from the glutamate or glycine agonist binding sites.[1] This binding event reduces the potency of the co-agonist glycine, thereby inhibiting receptor function.[1] Specifically, these compounds bind at the interface between the GluN1 and GluN2A ligand-binding domains.[2] Their inhibitory action can be surmounted by increasing concentrations of glycine.[1][2] Based on structural similarities, it is presumed that this compound shares this mechanism of action with TCN-201.
Quantitative Comparison of In Vitro Efficacy and Selectivity
This compound demonstrates significantly higher potency and improved efficacy compared to TCN-201. The following tables summarize the key quantitative data from studies conducted in heterologous expression systems.
Table 1: Potency (IC50) of this compound and TCN-201 on GluN2A-Containing NMDA Receptors
| Compound | IC50 (HEK cells, Ca2+ influx) | IC50 (Xenopus oocytes, electrophysiology) |
| This compound | 27 nM | 143 nM |
| TCN-201 | 320 nM | ~109-320 nM |
Note: IC50 values can vary depending on the experimental conditions, such as the concentration of glycine used.
Table 2: Selectivity of this compound and TCN-201 for GluN2A over other GluN2 Subunits
| Compound | Selectivity for GluN2A over GluN2B | Selectivity for GluN2A over GluN2D |
| This compound | ~70-fold | No significant inhibition of GluN2D at concentrations that completely inhibit GluN2A |
| TCN-201 | >300-fold (pIC50 <4.3 for GluN2B) | No significant inhibition of GluN2D |
Note: this compound shows some weak, concentration-dependent inhibition of GluN2B at higher concentrations (~30% inhibition at 10 µM).
Physicochemical and ADME Properties
This compound was developed as a successor to TCN-201 with improved "drug-like" properties. This includes enhanced solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. TCN-201's poor solubility has been noted as a limiting factor in some experimental settings.
Table 3: Comparison of Physicochemical and ADME Properties
| Property | This compound | TCN-201 |
| Solubility | Improved solubility | Poor solubility |
| Lipophilicity (logP) | Lower logP | Higher logP |
| Hydrogen Bond Donors | 2 | 3 |
| Structural Motif | Lacks hydrazine core | Contains hydrazine core |
Signaling Pathways
Activation of GluN2A-containing NMDA receptors is linked to several downstream signaling cascades crucial for neuronal function. One prominent pathway involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). This pathway is implicated in processes such as synaptic plasticity, learning, and memory. Inhibition of GluN2A by antagonists would be expected to modulate this signaling cascade.
Caption: Downstream signaling cascade following GluN2A-NMDA receptor activation.
Experimental Protocols
The characterization of this compound and TCN-201 has primarily relied on two key experimental techniques: calcium influx assays in HEK cells and two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Calcium Influx Assay in HEK Cells
This high-throughput assay measures the influx of calcium through the NMDA receptor channel upon activation by agonists.
Experimental Workflow:
Caption: Workflow for determining inhibitor potency using a calcium influx assay.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently or stably transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Cell Plating: Transfected cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.
-
Compound Addition: A range of concentrations of the test compound (this compound or TCN-201) is added to the wells.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. Receptor activation is initiated by the addition of a solution containing glutamate and glycine. The resulting change in fluorescence, which corresponds to the influx of calcium, is measured over time.
-
Data Analysis: The peak fluorescence response is determined for each compound concentration. The data are then normalized to a control (no inhibitor) and plotted against the logarithm of the compound concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel currents in response to agonists and modulation by antagonists.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: The oocytes are injected with cRNA encoding the human GluN1 and GluN2A subunits. The injected oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -70 mV).
-
The NMDA receptors are activated by applying a solution containing glutamate and glycine. The resulting inward current is recorded.
-
To test the effect of the inhibitors, the oocyte is pre-incubated with a specific concentration of this compound or TCN-201 before the application of the agonists. The reduction in the current amplitude in the presence of the inhibitor is measured.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-evoked current. Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration, and IC50 values are determined by fitting the data to the Hill equation.
Conclusion
This compound represents a significant advancement over TCN-201 as a pharmacological tool for studying GluN2A-containing NMDA receptors. Its higher potency, improved efficacy, and more favorable physicochemical properties, particularly its enhanced solubility, make it a more reliable and versatile reagent for a wider range of experimental applications. While both compounds exhibit a similar mechanism of action as negative allosteric modulators dependent on glycine concentration, the superior characteristics of this compound allow for more robust and complete inhibition of GluN2A-mediated responses. Researchers should consider these factors when selecting an inhibitor for their specific experimental needs, with this compound being the preferred choice for achieving potent and complete blockade of GluN2A function.
References
Validating the Selectivity of MPX-007 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, with its structural analog MPX-004 and the parent compound TCN-201. The central focus is the validation of its selectivity, particularly through the use of knockout animal models, a critical methodology for confirming on-target activity in complex biological systems.
Introduction to Kinase Selectivity and the Gold Standard of Knockout Models
In the realm of drug discovery, the selectivity of a pharmacological agent is paramount. For inhibitors targeting specific receptor subunits, such as the GluN2A subunit of the NMDA receptor, off-target effects can lead to misleading experimental results and potential toxicity. While in vitro assays provide initial indications of selectivity, validation in a physiological context is essential. Genetically engineered models, specifically knockout (KO) models where the target protein is absent, represent the gold standard for confirming that the observed pharmacological effects of a compound are indeed due to its interaction with the intended target. This guide delves into the experimental data that substantiates the selectivity of this compound, with a particular emphasis on evidence from studies utilizing GRIN2A knockout mice.
Quantitative Comparison of GluN2A Antagonists
The following table summarizes the in vitro potency and selectivity of this compound in comparison to MPX-004 and TCN-201. The data highlights the improved potency of the MPX series over TCN-201.
| Compound | Target | IC50 (HEK Cells) | Selectivity Profile | Reference |
| This compound | GluN2A-containing NMDA receptors | 27 nM | At least 70-fold selective for GluN2A over other subtypes. Shows weak, concentration-dependent inhibition of GluN2B at higher concentrations (~30% inhibition at 10 µM).[1][2] | [1][2] |
| MPX-004 | GluN2A-containing NMDA receptors | 79 nM | At least 150-fold selective for GluN2A over other subtypes.[1] No inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice. | |
| TCN-201 | GluN2A-containing NMDA receptors | ~200 nM | Strict selectivity for GluN1/2A over GluN1/2B-D receptor subtypes. However, it never inhibits more than ~40% of the GluN2A Ca2+ response. |
Experimental Protocols
Validation of GluN2A Selectivity in GRIN2A Knockout Mice
This protocol outlines the key steps for validating the selectivity of a GluN2A antagonist using brain slices from GRIN2A knockout mice, based on methodologies described in the literature.
Objective: To determine if the inhibitory effect of the compound on NMDA receptor-mediated synaptic currents is absent in mice lacking the GluN2A subunit.
Materials:
-
Adult wild-type (WT) and GRIN2A knockout (KO) mice (P28-31)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., MPX-004 or this compound)
-
Vehicle control
-
Electrophysiology recording setup (e.g., for whole-cell patch-clamp or field potential recordings)
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate adult WT and GRIN2A KO mice.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute cortical or hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Incubation:
-
Incubate a subset of slices from both WT and KO mice with the test compound (e.g., 50 µM MPX-004) or vehicle for a sufficient duration (e.g., at least 40 minutes) prior to recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings.
-
Evoke synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals in the hippocampus).
-
Isolate NMDA receptor-mediated currents pharmacologically (e.g., by blocking AMPA receptors with NBQX and GABA-A receptors with picrotoxin).
-
-
Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated synaptic currents or fEPSPs.
-
Compare the effect of the test compound on these currents in slices from WT and GRIN2A KO mice. A selective GluN2A antagonist should reduce the NMDA receptor-mediated current in WT mice but have no effect in KO mice.
-
Visualizing Key Processes
Signaling Pathway of NMDA Receptor Modulation
The following diagram illustrates the mechanism of action of this compound as a negative allosteric modulator of the NMDA receptor.
Caption: Mechanism of this compound action on the NMDA receptor.
Experimental Workflow for Knockout Model Validation
This diagram outlines the workflow for validating the selectivity of a kinase inhibitor using a knockout mouse model.
Caption: Workflow for validating inhibitor selectivity in knockout models.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Selective Antagonists for GluN2A-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative selective antagonists targeting the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors. The following sections detail the performance of key compounds, supported by experimental data, and outline the methodologies used for their characterization.
Introduction to GluN2A-Selective Antagonists
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR activity, particularly involving the GluN2A subunit, has been implicated in various neurological and psychiatric disorders, making selective antagonists valuable research tools and potential therapeutic agents.[2][3] This guide focuses on alternatives to the historically used, but less selective, antagonists, offering a comparative analysis of their potency, selectivity, and mechanisms of action.
Quantitative Comparison of GluN2A Antagonists
The following table summarizes the quantitative data for several prominent selective GluN2A antagonists. The data has been compiled from various electrophysiological and binding studies.
| Compound | Target Receptor | Assay Type | IC50 | Ki | Selectivity (Fold) | Mechanism of Action | Reference |
| NVP-AAM077 (PEAQX) | GluN1/GluN2A | Electrophysiology | 270 nM | ~5-fold vs GluN2B | Competitive | [4] | |
| TCN-201 | GluN1/GluN2A | Electrophysiology | ~200 nM | - | >300-fold vs GluN2B | Negative Allosteric Modulator (NAM) | [5] |
| MPX-004 | GluN1/GluN2A | Electrophysiology (HEK cells) | 79 nM | - | No inhibition of GluN2B/2D at active [ ] | Negative Allosteric Modulator (NAM) | |
| Electrophysiology (Oocytes) | 198 ± 17 nM | ||||||
| MPX-007 | GluN1/GluN2A | Electrophysiology (HEK cells) | 27 nM | - | No inhibition of GluN2B/2D at active [ ] | Negative Allosteric Modulator (NAM) | |
| Electrophysiology (Oocytes) | 143 ± 10 nM | ||||||
| ST3 | GluN1/GluN2A | Radioligand Binding | - | 52 nM | 15-fold vs GluN2B | Competitive | |
| GluN1/GluN2B | 782 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of antagonist performance.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is commonly used to screen and characterize the activity of compounds on specific NMDA receptor subtypes expressed in a controlled environment.
Experimental Workflow:
Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.
Protocol Steps:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the human GluN1 and GluN2A subunits. The oocytes are then incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping (typically at -40 to -70 mV).
-
The oocyte is continuously perfused with a recording solution.
-
NMDA receptor-mediated currents are activated by applying a solution containing the agonists glutamate (e.g., 100 µM) and glycine (e.g., 10-100 µM).
-
Once a stable baseline current is established, the antagonist is applied at various concentrations.
-
The degree of inhibition of the agonist-induced current is measured.
-
A washout period with the agonist-containing solution is performed to ensure the reversibility of the antagonist's effect.
-
-
Data Analysis: The inhibition of the current at each antagonist concentration is used to construct a dose-response curve, from which the IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) is calculated.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This method offers a higher resolution for studying ion channel pharmacology in a mammalian cell line.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp in HEK293 cells.
Protocol Steps:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transfected with expression plasmids encoding the GluN1 and GluN2A subunits. The cells are then cultured for 24-48 hours to allow for receptor expression.
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a transfected cell.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.
-
An external solution containing agonists (glutamate and glycine) is applied to elicit NMDA receptor currents.
-
The antagonist is co-applied with the agonists at varying concentrations.
-
-
Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration to generate a dose-response curve and determine the IC50.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., recombinant cell lines) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for the NMDA receptor and varying concentrations of the unlabeled antagonist being tested.
-
The incubation is carried out until equilibrium is reached.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing antagonist. This competition curve is used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
GluN2A-containing NMDA receptors are coupled to various intracellular signaling cascades that are crucial for synaptic plasticity. The binding of a selective antagonist can modulate these pathways. TCN-201 and its derivatives (MPX-004, this compound) act as negative allosteric modulators (NAMs), binding to a site distinct from the glutamate binding site and reducing the channel's open probability in a glycine-dependent manner.
Caption: Simplified signaling pathway of a GluN2A-containing NMDA receptor.
This diagram illustrates that the binding of glutamate and glycine to their respective subunits (GluN2A and GluN1) leads to calcium influx and the activation of downstream signaling cascades, ultimately modulating synaptic plasticity. GluN2A-selective antagonists, such as TCN-201, allosterically inhibit this process. The scaffolding protein PSD-95 plays a role in anchoring the receptor and organizing the signaling complex.
Conclusion
The development of highly selective GluN2A antagonists, such as the TCN-201 analogs MPX-004 and this compound, and the competitive antagonist ST3, represents a significant advancement for neuroscience research. These compounds offer improved selectivity over older antagonists like NVP-AAM077, enabling more precise investigation of GluN2A-mediated physiological and pathological processes. The choice of antagonist will depend on the specific experimental needs, with considerations for the desired mechanism of action (competitive vs. allosteric) and the required degree of selectivity. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and future GluN2A-targeting compounds.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. "STRUCTURAL AND FUNCTIONAL ANALYSIS OF GLUN2A-SELECTIVE NEGATIVE ALLOST" by James Scott Lotti [scholarworks.umt.edu]
Cross-Validation of MPX-007: A Comparative Analysis with Alternative NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, with other methodologies and compounds used to study and modulate NMDA receptor function. The data presented herein is intended to assist researchers in selecting the most appropriate tools for their specific experimental needs.
Quantitative Comparison of NMDA Receptor Modulators
The following table summarizes the in vitro potency and selectivity of this compound and a selection of alternative NMDA receptor modulators. This data, derived from various experimental systems, offers a quantitative basis for cross-validation and comparison.
| Compound | Primary Target | Mechanism of Action | IC50 / Ki (GluN2A) | IC50 / Ki (GluN2B) | IC50 / Ki (Other Subunits) | Selectivity (GluN2A vs. GluN2B) | Reference System |
| This compound | GluN2A | Negative Allosteric Modulator | 27 nM (IC50) | Weak inhibition (~30% at 10 µM) | Ineffective on GluN2C/D | >70-fold | HEK Cells |
| 143 ± 10 nM (IC50) | Xenopus Oocytes | ||||||
| TCN-201 | GluN2A | Negative Allosteric Modulator | ~160 nM (pIC50 6.8) | >50 µM (pIC50 <4.3) | - | >300-fold | FLIPR/Ca2+ assay |
| MPX-004 | GluN2A | Negative Allosteric Modulator | 79 nM (IC50) | - | - | - | HEK Cells |
| Ro 25-6981 | GluN2B | Negative Allosteric Modulator | 52 µM (IC50) | 9 nM (IC50) | - | >5700-fold (for GluN2B) | Cloned receptors |
| NVP-AAM077 | GluN2A (preferring) | Competitive Antagonist | 3.81 ± 0.89 nM (IC50), 29.58 ± 0.24 nM (Ki) | - | - | ~5-fold to >100-fold (species dependent) | Recombinant receptors |
| Ketamine | Non-selective | Uncompetitive Channel Blocker | ~0.4 - 3 µM (EC50, high-potency) | ~0.4 - 3 µM (EC50, high-potency) | Similar potency across subtypes | Non-selective | Recombinant receptors |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to characterize NMDA receptor modulators.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is widely used for studying the function of ion channels, including NMDA receptors, expressed in a heterologous system.
Protocol:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to remove the follicular layer.
-
Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) into the oocyte cytoplasm.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply agonists (e.g., glutamate and glycine) to the perfusion solution to activate the NMDA receptors and elicit an inward current.
-
Once a stable baseline current is established, co-apply the test compound (e.g., this compound) at various concentrations with the agonists.
-
Record the inhibition of the agonist-induced current at each concentration.
-
Wash out the compound to observe the recovery of the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Plot the percentage of inhibition as a function of the compound concentration.
-
Fit the data to a concentration-response curve to determine the IC50 value.
-
Calcium Imaging Assay in HEK293 Cells
This cell-based assay measures changes in intracellular calcium concentration as an indicator of NMDA receptor activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in a suitable medium.
-
Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Plate the transfected cells onto a 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing solution for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Add the test compound at various concentrations to the wells.
-
Stimulate the cells with NMDA receptor agonists (glutamate and glycine).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0).
-
Plot the ΔF/F0 as a function of the compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of this compound's action and its cross-validation.
NMDA Receptor Downstream Signaling Pathway
Activation of NMDA receptors initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity and neuronal function. Dysregulation of this pathway is implicated in various neurological disorders.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflow for Cross-Validation
A logical workflow is essential for the systematic comparison of this compound with other NMDA receptor modulators. This diagram outlines the key stages of such a cross-validation study.
A Head-to-Head Comparison of MPX-007 with Other NMDAR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of MPX-007, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit, with other key NMDAR antagonists. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to this compound
This compound is a novel pyrazine-containing compound that acts as a negative allosteric modulator of NMDA receptors. It exhibits high potency and selectivity for receptors containing the GluN2A subunit.[1] Its mechanism of action involves binding to a modulatory site at the interface of the GluN1 and GluN2A ligand-binding domains, which allosterically reduces the affinity of the receptor for the co-agonist glycine, thereby inhibiting receptor activity.[2] This targeted approach offers the potential for a more refined pharmacological profile compared to less selective NMDAR antagonists.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized NMDAR antagonists with diverse mechanisms of action.
Table 1: Potency of NMDAR Antagonists (IC50 in nM)
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D | Primary Mechanism of Action |
| This compound | 27[1][2][3] | >10,000 (weak inhibition at 10µM) | >10,000 | >10,000 | GluN2A-Selective Negative Allosteric Modulator |
| MPX-004 | 79 | >30,000 | >10,000 | >30,000 | GluN2A-Selective Negative Allosteric Modulator |
| TCN-201 | ~150 | >30,000 | - | - | GluN2A-Selective Negative Allosteric Modulator |
| Ro 25-6981 | 52,000 | 9 | - | - | GluN2B-Selective Antagonist |
| Ifenprodil | High µM range | Low µM range | - | - | GluN2B-Selective Antagonist |
| Ketamine | Non-selective | Non-selective | Non-selective | Non-selective | Channel Blocker |
| AP5 (D-AP5) | Non-selective | Non-selective | Non-selective | Non-selective | Competitive Glutamate Site Antagonist |
| 7-CKA | Non-selective | Non-selective | Non-selective | Non-selective | Competitive Glycine Site Antagonist |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., agonist concentrations, cell type).
Table 2: Binding Affinity of NMDAR Antagonists (Ki in nM)
| Compound | Target Site | Ki (nM) |
| Ro 25-6981 | [3H]Ro 25-6981 binding (GluN2B) | 3 |
| Ifenprodil | [3H]Ifenprodil binding (GluN2B) | ~25 |
| Ketamine | [3H]MK-801 binding (Channel) | ~500 |
| AP5 (D-AP5) | [3H]CGP 39653 binding (Glutamate site) | ~1930 |
| 7-CKA | [3H]Glycine binding (Glycine site) | 560 |
Note: Binding affinities are influenced by the radioligand and tissue/cell preparation used.
Mechanism of Action and Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, the channel opens, allowing the influx of Ca2+ and Na+, which triggers downstream signaling cascades crucial for synaptic plasticity.
Caption: NMDAR activation and sites of antagonist action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are summaries of common experimental protocols used to characterize NMDAR antagonists.
Calcium Imaging in HEK293 Cells
This assay measures the inhibition of NMDA receptor-mediated calcium influx in a heterologous expression system.
Caption: Workflow for Calcium Imaging Assay.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits.
-
Dye Loading: 24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 1-5 µg/ml), for 30-60 minutes at room temperature or 37°C.
-
Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation and Measurement: Cells are then stimulated with a solution containing glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors. Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a suitable imaging system.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the calcium response. Concentration-response curves are generated to calculate the IC50 value.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel currents in response to agonist and antagonist application in Xenopus oocytes expressing the target receptor.
Caption: Workflow for Two-Electrode Voltage Clamp.
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Electrophysiological Recording: After 2-5 days of incubation to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential, typically around -70 mV.
-
Agonist and Antagonist Application: The oocyte is perfused with a solution containing glutamate and glycine to elicit an inward current. Once a stable baseline current is established, the antagonist is co-applied with the agonists at various concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured. Concentration-inhibition curves are constructed to determine the IC50 value.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor site by measuring its ability to displace a radiolabeled ligand. For channel blockers like ketamine, a common assay uses [3H]MK-801.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]MK-801) and varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Competition curves are then generated to calculate the IC50 of the antagonist, from which the Ki can be derived.
Summary and Conclusion
This compound is a highly potent and selective GluN2A-containing NMDA receptor antagonist. Its negative allosteric mechanism of action distinguishes it from other classes of NMDAR antagonists.
-
Compared to other GluN2A-selective NAMs such as MPX-004 and TCN-201, this compound generally exhibits higher potency.
-
In contrast to GluN2B-selective antagonists like Ro 25-6981 and ifenprodil, this compound offers a tool to specifically investigate the role of GluN2A-containing receptors.
-
Unlike non-selective channel blockers (e.g., ketamine) and competitive antagonists (e.g., AP5, 7-CKA), the selectivity of this compound for a specific subunit provides a more targeted approach to modulating NMDAR function, potentially with a different side-effect profile.
The choice of an appropriate NMDAR antagonist will depend on the specific research question. For studies requiring the selective inhibition of GluN2A-containing NMDA receptors, this compound represents a valuable and potent pharmacological tool. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of this and other NMDAR modulators.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming On-Target Effects of MPX-007 in Neuronal Circuits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPX-007 with other selective negative allosteric modulators (NAMs) of the GluN2A subunit of NMDA receptors. The data presented herein confirms the on-target effects of this compound in neuronal circuits and offers a comparative analysis of its performance against alternative compounds, supported by experimental data.
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and neurotransmission. The GluN2A subunit, in particular, is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1] this compound is a novel pyrazine-containing GluN2A antagonist designed to offer a highly selective pharmacological tool to probe GluN2A physiology.[2][3] This guide compares this compound with its predecessor compounds, MPX-004 and TCN-201, to highlight its efficacy and selectivity.
Comparative Efficacy and Potency
This compound demonstrates superior potency in inhibiting GluN2A-containing NMDA receptors compared to MPX-004 and TCN-201. In studies using HEK cells expressing these receptors, this compound exhibited a lower IC50 value, indicating higher potency.[1][2] Notably, both this compound and MPX-004 achieve full inhibition of the GluN2A-mediated calcium response, a significant improvement over TCN-201, which shows only partial inhibition.
Table 1: Potency of GluN2A Antagonists in HEK Cells
| Compound | IC50 (nM) for GluN2A | Maximum Inhibition of Ca2+ Response |
| This compound | 27 | ~100% |
| MPX-004 | 79 | ~100% |
| TCN-201 | Not specified, but less potent than MPX compounds | ~40% |
Data sourced from studies on GluN2A-containing NMDA receptors expressed in HEK cells.
In electrophysiology assays using Xenopus oocytes, this compound also showed a lower IC50 than MPX-004, further confirming its higher potency.
Table 2: Potency of GluN2A Antagonists in Xenopus Oocytes
| Compound | IC50 (nM) for GluN1/GluN2A |
| This compound | 143 ± 10 |
| MPX-004 | 198 ± 17 |
Data represents inhibition of NMDA receptor-mediated currents in oocytes expressing human GluN1 and GluN2A.
Selectivity Profile
High selectivity is crucial for a pharmacological probe. This compound and MPX-004 are highly selective for the GluN2A subunit over other GluN2 subunits (GluN2B, GluN2C, and GluN2D). While both compounds show minimal to no effect on GluN2C and GluN2D, this compound exhibits some weak, concentration-dependent inhibition of GluN2B at higher concentrations. MPX-004, therefore, has a slightly better selectivity profile over GluN2B.
Table 3: Selectivity of MPX Compounds for GluN2 Subtypes
| Compound | Inhibition of GluN2B | Inhibition of GluN2C | Inhibition of GluN2D | Estimated Selectivity (fold) for GluN2A |
| This compound | ~30% at 10 µM | Ineffective | Ineffective | >70 |
| MPX-004 | Weak (up to 8% at 10 µM) | Ineffective | Ineffective | >150 |
Data from electrophysiology assays in Xenopus oocytes.
On-Target Effects in Native Neuronal Systems
The efficacy of this compound and MPX-004 has been confirmed in native neuronal preparations, demonstrating their utility in studying neuronal circuits.
In primary cultures of rat cortical neurons, both this compound and MPX-004 inhibited approximately 25-30% of the total NMDA-activated currents. This is consistent with the known contribution of GluN2A-containing receptors in these neurons. For comparison, the selective GluN2B NAM, Ro 25-6981, inhibited ~70% of the current in the same system.
Table 4: Inhibition of NMDA-Activated Currents in Rat Cortical Neurons
| Compound (at 10 µM) | Approximate % Inhibition |
| This compound | ~25-30% |
| MPX-004 | ~25-30% |
| Ro 25-6981 (GluN2B NAM) | ~70% |
| Ro 25-6981 + MPX-004 | ~85% |
Data from whole-cell patch-clamp recordings.
Furthermore, in rat hippocampal slices, MPX-004 inhibited about 60% of the total NMDA receptor-mediated excitatory postsynaptic potential (EPSP). Crucially, the GluN2A-selectivity in a native system was confirmed by the lack of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice.
Mechanism of Action
This compound, similar to MPX-004 and TCN-201, acts as a negative allosteric modulator at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs). This binding reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activity. The inhibition by these compounds is sensitive to the concentration of extracellular glycine. However, this compound's inhibitory action is less sensitive to glycine concentration compared to TCN-201 and MPX-004, allowing for more complete inhibition at physiological glycine levels.
Caption: Mechanism of this compound action on NMDA receptors.
Experimental Protocols
HEK Cell Calcium Flux Assay
HEK cells expressing human GluN1 and GluN2A subunits were stimulated with glutamate and glycine (3 µM each) in the presence of varying concentrations of the test compounds (this compound, MPX-004, TCN-201). The resulting intracellular calcium response was measured using a fluorescent calcium indicator. Inhibition curves were generated by fitting the data to the Hill equation to determine IC50 values.
Caption: Workflow for HEK cell calcium flux assay.
Whole-Cell Patch Clamp in Cultured Neurons
Primary cortical neurons from rats were cultured for 13-15 days. Whole-cell voltage-clamp recordings were performed to measure currents evoked by the application of NMDA (100 µM) and glycine (10 µM). The inhibition of these currents was quantified during the application of 10 µM of the test compounds.
Caption: Workflow for whole-cell patch clamp in neurons.
Conclusion
This compound is a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. It offers significant advantages over older compounds like TCN-201, including higher potency and complete inhibition of the receptor response. While MPX-004 demonstrates slightly higher selectivity over the GluN2B subunit, this compound's greater potency makes it a valuable tool for studying the role of GluN2A in neuronal circuits. The experimental data robustly confirms the on-target effects of this compound, making it a reliable pharmacological probe for researchers in neuroscience and drug development.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Selective GluN2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Composed of various subunits, the NMDA receptor's function is significantly influenced by its GluN2 subunit composition. The GluN2A subunit, in particular, has emerged as a key therapeutic target for a range of neurological and psychiatric disorders. This guide provides a detailed comparison of prominent selective antagonists targeting the GluN2A subunit, supported by experimental data and methodologies to aid researchers in their selection of appropriate pharmacological tools.
Overview of GluN2A Antagonists
Significant progress has been made in developing selective antagonists for the GluN2A subunit. These compounds can be broadly categorized into two main classes based on their mechanism of action: competitive antagonists and negative allosteric modulators (NAMs). Competitive antagonists directly compete with the endogenous agonist, glutamate, at its binding site on the GluN2A subunit. In contrast, NAMs bind to a distinct allosteric site on the receptor, reducing the likelihood of channel opening or decreasing the affinity of the agonist.
This review focuses on a selection of well-characterized and novel GluN2A antagonists:
-
TCN-201: A pioneering negative allosteric modulator with high selectivity for GluN2A-containing NMDA receptors.
-
MPX-004 and MPX-007: Analogs of TCN-201 with improved potency and pharmacokinetic properties.[1]
-
NVP-AAM077: A widely used competitive antagonist, though its selectivity for GluN2A over GluN2B has been a subject of evolving research.[2][3]
-
ST3: A newer competitive antagonist with an improved selectivity profile compared to NVP-AAM077.[1][2]
Quantitative Comparison of Antagonist Performance
The following tables summarize the key quantitative data for the selected GluN2A antagonists, providing a direct comparison of their potency and selectivity.
Table 1: Potency of GluN2A Antagonists (IC50/Ki Values)
| Compound | Antagonist Type | Target Receptor | IC50 / Ki (nM) | Experimental System | Reference |
| TCN-201 | NAM | GluN1/GluN2A | pIC50: 6.8 (~158 nM) | Oocytes | |
| GluN1/GluN2A | 320 | Xenopus oocytes | |||
| GluN1/GluN2A | 446 (at 3 µM glycine) | Xenopus oocytes | |||
| MPX-004 | NAM | GluN1/GluN2A | 79 | HEK cells | |
| GluN1/GluN2A | 198 | Xenopus oocytes | |||
| This compound | NAM | GluN1/GluN2A | 27 | HEK cells | |
| GluN1/GluN2A | 143 | Xenopus oocytes | |||
| NVP-AAM077 | Competitive | Human GluN1/GluN2A | - | - | |
| Rodent GluN1/GluN2A | - | - | |||
| ST3 | Competitive | GluN1/GluN2A | Ki: 52 | - |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Selectivity Profile of GluN2A Antagonists
| Compound | Selectivity (Fold Preference for GluN2A over GluN2B) | Reference |
| TCN-201 | >100 (pIC50 <4.3 for GluN2B) | |
| MPX-004 | High (No inhibitory effect on GluN2B at concentrations that completely inhibit GluN2A) | |
| This compound | High (No inhibitory effect on GluN2B at concentrations that completely inhibit GluN2A) | |
| NVP-AAM077 | ~130-fold (human recombinant), ~13-fold (rodent recombinant), ~5-fold in some studies | |
| ST3 | 15-fold (Ki: 782 nM for GluN2B) |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for two key assays used in the characterization of GluN2A antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels, including NMDA receptors.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -40 to -70 mV).
-
-
Compound Application: A baseline current is established, and then a solution containing the agonist (e.g., glutamate) and co-agonist (e.g., glycine) is applied to elicit an inward current.
-
Antagonist Testing: The antagonist is co-applied with the agonists, and the reduction in the current is measured to determine the inhibitory effect.
-
Data Analysis: Concentration-response curves are generated to calculate IC50 values.
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for its target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with GluN1/GluN2A or from rat brain tissue) are prepared.
-
Assay Buffer: A suitable binding buffer is prepared.
-
Competition Binding:
-
A fixed concentration of a radiolabeled ligand known to bind to the target site (e.g., [3H]CGP 39653 for the glutamate site) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist are added to compete with the radioligand for binding.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the Ki (inhibitory constant) of the antagonist.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MPX-007 in Different Brain Regions: A Comparative Guide
For researchers investigating the role of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors in the central nervous system, highly selective pharmacological tools are indispensable. MPX-007 has emerged as a potent and selective negative allosteric modulator (NAM) for these receptors. This guide provides a comprehensive comparison of this compound's specificity, drawing upon available experimental data and comparing its performance with other relevant compounds. While direct comparative studies of this compound across different brain regions are not yet available, we can infer its region-specific effects based on its high selectivity for the GluN2A subunit and the known distribution of this subunit throughout the brain.
Overview of this compound and Comparator Compounds
This compound is a pyrazine-containing antagonist that selectively inhibits GluN2A-containing NMDA receptors.[1][2] Its mechanism of action is as a negative allosteric modulator, likely acting at the interface of the GluN1 and GluN2A subunits in a manner that is functionally competitive with the co-agonist glycine.[3][4] For comparative purposes, this guide includes data on TCN-201, a parent compound to this compound, and Ro 25-6981, a well-characterized selective antagonist for the GluN2B subunit.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following tables summarize the in vitro and ex vivo potency and selectivity of this compound and comparator compounds.
Table 1: In Vitro Inhibitory Potency (IC50) against NMDA Receptor Subunits
| Compound | GluN2A | GluN2B | GluN2C | GluN2D | Source |
| This compound | 27 nM (HEK cells) 143 ± 10 nM (Oocytes) | >10 µM (HEK cells) Weak inhibition at 10-30 µM (Oocytes) | >10 µM | >10 µM (HEK cells) | [1] |
| MPX-004 | 79 nM (HEK cells) 198 ± 17 nM (Oocytes) | >30 µM | >30 µM | >30 µM | |
| TCN-201 | ~200 nM (Oocytes) | Slight inhibition at 10 µM | Not reported | Not reported | |
| Ro 25-6981 | Not reported | High Potency (selective for GluN2B) | Not reported | Not reported |
Table 2: Inhibition of Native NMDA Receptor Currents
| Compound | Brain Region/Preparation | Measured Effect | Source |
| This compound | Rat Pyramidal Neurons (Primary Culture) | Inhibited ~30% of whole-cell NMDA current | |
| MPX-004 | Rat Hippocampal Slices (CA1) | Inhibited ~60% of NMDA receptor-mediated fEPSP | |
| MPX-004 | Mouse Cortical Slices | No inhibitory effect in GRIN2A knockout mice | |
| TCN-201 | Cultured Cortical Neurons (GluN2A overexpressed) | 47 ± 4% block of NMDA current | |
| Ro 25-6981 | Rat Pyramidal Neurons (Primary Culture) | Inhibited ~70% of whole-cell NMDA current |
Predicted Specificity of this compound Across Brain Regions
The specificity of this compound in any given brain region will be dictated by the expression level of the GluN2A subunit. Based on established literature, the distribution of GluN2A allows for a prediction of this compound's region-specific impact.
Table 3: Regional Expression of GluN2A in the Adult Brain and Predicted this compound Activity
| Brain Region | GluN2A Expression Level | Predicted this compound Activity | Source |
| Hippocampus | High | High | |
| Cerebral Cortex | High | High | |
| Striatum | Moderate | Moderate | |
| Midbrain | Moderate | Moderate | |
| Cerebellum | Moderate | Moderate | |
| Brainstem | Moderate | Moderate | |
| Thalamus | Low (GluN2C is more prevalent) | Low |
It is important to note that these are predictions based on subunit expression. The actual effect of this compound would also depend on the specific neuronal circuits and the presence of other NMDA receptor subunits in triheteromeric configurations.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reduced Expression of Hippocampal GluN2A-NMDAR Increases Seizure Susceptibility and Causes Deficits in Contextual Memory [frontiersin.org]
- 3. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing NMDA receptor GluN2A and GluN2B subunit expression and distribution in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MPX-007 and Ifenprodil Selectivity for NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selective antagonism of GluN2A and GluN2B-containing NMDA receptors by MPX-007 and ifenprodil, respectively. This document provides a comprehensive comparison of their selectivity profiles, supported by experimental data and detailed methodologies.
This guide offers a detailed comparative analysis of two prominent NMDA receptor antagonists: this compound, a selective inhibitor of GluN2A-containing receptors, and ifenprodil, a well-established antagonist with high selectivity for the GluN2B subunit. Understanding the distinct selectivity profiles of these compounds is crucial for their application as pharmacological tools in neuroscience research and for the development of novel therapeutics targeting specific NMDA receptor subtypes.
At a Glance: Key Selectivity Parameters
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and ifenprodil for different NMDA receptor subunits.
| Compound | Subunit | Cell Type | IC50 (nM) | Reference |
| This compound | GluN2A | HEK Cells | 27 | [1][2][3] |
| GluN2A | Xenopus Oocytes | 143 | [1] | |
| GluN2B | Xenopus Oocytes | >10,000 (~30% inhibition at 10 µM) | [4] | |
| GluN2C | Xenopus Oocytes | >10,000 (ineffective at 10 µM) | ||
| GluN2D | HEK Cells | No inhibitory effect | ||
| GluN2D | Xenopus Oocytes | >10,000 (ineffective at 10 µM) | ||
| Ifenprodil | GluN2B | Xenopus Oocytes | 340 | |
| GluN2A | Xenopus Oocytes | 146,000 |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Ifenprodil on NMDA Receptor Subunits.
| Compound | Selectivity Ratio (GluN2A vs. GluN2B) | Reference |
| This compound | >70-fold for GluN2A | |
| Ifenprodil | ~400-fold for GluN2B |
Table 2: Subunit Selectivity Ratios.
Deciphering the Molecular Mechanisms: Binding and Signaling Pathways
This compound and ifenprodil achieve their selectivity through distinct molecular interactions with the NMDA receptor complex, leading to the modulation of different downstream signaling cascades.
Ifenprodil is a non-competitive antagonist that binds to the N-terminal domain (NTD) of the GluN2B subunit. This binding allosterically modulates the receptor, reducing channel opening probability without directly competing with the glutamate or glycine binding sites. The selective blockade of GluN2B-containing NMDA receptors by ifenprodil has been shown to impact signaling pathways implicated in both neuroprotection and excitotoxicity. Notably, GluN2B subunits are often linked to pro-death signaling cascades involving Death-Associated Protein Kinase 1 (DAPK1) and p38 MAP kinase.
This compound , in contrast, is a potent and selective negative allosteric modulator of GluN2A-containing NMDA receptors. Its binding site and precise mechanism of action are subjects of ongoing research. The selective inhibition of GluN2A-containing receptors is of significant interest as these subunits are predominantly located at synapses and are coupled to pro-survival signaling pathways. These pathways often involve the activation of the transcription factor CREB (cAMP response element-binding protein) and the ERK/MAPK signaling cascade, which are crucial for synaptic plasticity and neuronal survival.
Experimental Cornerstones: Methodologies for Selectivity Profiling
The determination of the selectivity of compounds like this compound and ifenprodil relies on robust and well-defined experimental protocols. The two primary methods employed are electrophysiological recordings and radioligand binding assays.
Electrophysiological Assays
Whole-cell patch-clamp recording is a powerful technique to directly measure the ion flow through NMDA receptors in response to agonist application and in the presence of antagonists.
Typical Protocol for Whole-Cell Patch-Clamp Recording in HEK293 Cells:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Recording Setup: Cells are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
Compound Application: The antagonist (this compound or ifenprodil) is applied at various concentrations to determine its inhibitory effect on the evoked currents.
-
Data Analysis: The concentration-response curves are generated to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal current response.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Typical Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target NMDA receptor subtype.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]ifenprodil for GluN2B) and varying concentrations of the unlabeled test compound (the "competitor").
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
References
- 1. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPX-004 and this compound: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of MPX-007: A Guide for Laboratory Professionals
For researchers and scientists working with the novel NMDA receptor antagonist MPX-007, understanding the proper disposal procedures is a critical component of laboratory safety and responsible chemical management. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential information based on its known chemical properties and general best practices for the disposal of research compounds.
Essential Safety and Logistical Information
Given the absence of a dedicated SDS for this compound, researchers must handle this compound with the caution accorded to all new chemical entities. The primary course of action for disposal should always be to consult with your institution's Environmental Health and Safety (EHS) office. They are equipped to assess the compound based on available data and determine the appropriate and compliant disposal route.
When handling this compound, standard laboratory personal protective equipment (PPE) should be employed, including safety glasses, gloves, and a lab coat.
Summary of Known this compound Properties
The following table summarizes the known physicochemical properties of this compound, which can help inform disposal decisions in consultation with safety professionals.
| Property | Value | Reference |
| Chemical Name | 5-(((3,4-difluorophenyl)sulfonamido)methyl)-6-methyl-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide | [1] |
| CAS Number | 1688685-29-1 | [1] |
| Molecular Formula | C18H17F2N5O3S2 | [1] |
| Molecular Weight | 453.48 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Greater than TCN-201 and MPX-004 | [2] |
| Potency (IC50) | 27 nM for GluN2A-containing NMDA receptors in HEK cells |
General Disposal Workflow for Research Chemicals
The following diagram outlines a logical workflow for determining the proper disposal procedure for a research chemical like this compound in the absence of a specific Safety Data Sheet.
References
Essential Safety and Handling Protocols for MPX-007, a Potent GluN2A Antagonist
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of MPX-007. As a potent GluN2A antagonist with an IC50 of 27 nM, this compound should be handled with extreme care in a controlled laboratory environment.[1][2][3] The following procedures are based on established safety protocols for handling potent neuroactive compounds and are intended to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
Due to the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Transfer of Powders | - Powered Air-Purifying Respirator (PAPR) or a NIOSH-approved respirator with P100/FFP3 filters. - Double nitrile gloves. - Disposable coveralls (e.g., Tyvek). - Chemical splash goggles and a face shield. - Disposable shoe covers. |
| Preparation of Solutions | - Chemical fume hood or glove box. - Double nitrile gloves. - Chemical-resistant lab coat or disposable gown. - Safety goggles. |
| Conducting Reactions and In Vitro/In Vivo Studies | - Chemical fume hood, biological safety cabinet, or other ventilated enclosure. - Double nitrile gloves. - Chemical-resistant lab coat. - Safety glasses with side shields or goggles. |
| Waste Disposal | - Double nitrile gloves. - Chemical-resistant lab coat or disposable gown. - Safety goggles. |
Note: Always inspect PPE for integrity before use and do not wear it outside of the designated laboratory area.
Operational Plan for Safe Handling
A systematic approach is essential for safely handling potent compounds like this compound. All handling of solid this compound should occur in a designated and restricted area, such as a chemical fume hood or a glove box, to minimize the risk of airborne exposure.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device like a fume hood or glove box.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the handling of a potent compound.
-
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.
-
-
Solution Preparation:
-
Add this compound to the solvent slowly to avoid splashing.
-
Conduct all solution preparations in a certified chemical fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Dispose of all single-use PPE as hazardous waste.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. This includes contaminated PPE, weighing papers, pipette tips, and any unused solutions.
Waste Disposal Protocol:
-
Segregation: Collect all this compound waste in clearly labeled, dedicated, and sealed waste containers.
-
Solid Waste: Dispose of contaminated solids (e.g., gloves, wipes, vials) in a labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, non-reactive container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disclaimer: The information provided is based on general safety protocols for potent compounds. Researchers should always consult their institution's specific safety guidelines and, if available, the Safety Data Sheet (SDS) for this compound before handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
